1-(2,5-Difluorobenzyl)piperazine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXPESKKMTHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382601 | |
| Record name | 1-(2,5-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179334-18-0 | |
| Record name | 1-[(2,5-Difluorophenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-Difluorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Difluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Difluorobenzyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. The introduction of a 2,5-difluorobenzyl group to the piperazine core can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential pharmacological relevance of this compound, based on available data for the compound and its structural analogs.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₂N₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| CAS Number | 179334-18-0 | [1] |
| Boiling Point | 80-82 °C at 0.04 mmHg | [2] |
| Density | 1.170 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.517 | [2] |
| Flash Point | >110 °C (>230 °F) | |
| Physical State | Not explicitly reported, likely a liquid at room temperature given the boiling point. | Inferred |
| Melting Point | Not available | |
| Solubility | While specific data for this compound is not available, piperazine and its derivatives are generally soluble in water and a variety of organic solvents like ethanol and methanol.[3] | Inferred |
Spectral Data
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The fragmentation of benzylpiperazine derivatives typically involves cleavage at the benzylic C-N bond and fragmentation of the piperazine ring.[4][5]
Predicted Mass-to-Charge Ratios (m/z) for Adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.11978 |
| [M+Na]⁺ | 235.10172 |
| [M-H]⁻ | 211.10522 |
Data obtained from PubChem.
A plausible fragmentation pathway is illustrated below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data for the closely related N-(2,4-Difluorobenzoyl)piperazine provides an indication of the expected chemical shifts.[6] For this compound, one would anticipate the following signals:
-
1H NMR:
-
Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the difluorobenzyl ring, showing characteristic splitting patterns due to fluorine-proton coupling.
-
A singlet for the benzylic protons (-CH₂-) around 3.5-4.0 ppm.
-
Two multiplets for the piperazine ring protons, typically in the range of 2.4-3.0 ppm.
-
A broad singlet for the N-H proton of the piperazine ring.
-
-
13C NMR:
-
Signals in the aromatic region (approx. 110-160 ppm), with carbons directly attached to fluorine showing large coupling constants.
-
A signal for the benzylic carbon (-CH₂-) around 55-65 ppm.
-
Signals for the piperazine ring carbons, typically around 45-55 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Based on the spectra of related piperazine derivatives, the following peaks can be anticipated:
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 | N-H stretching (piperazine) |
| 2800-3000 | C-H stretching (aliphatic and aromatic) |
| 1500-1600 | C=C stretching (aromatic ring) |
| 1200-1300 | C-N stretching |
| 1100-1200 | C-F stretching |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-monosubstituted piperazines is the reductive amination of an aldehyde with piperazine.[7] A plausible experimental protocol for the synthesis of this compound is detailed below.
Reaction Scheme:
2,5-Difluorobenzaldehyde + Piperazine → this compound
Materials:
-
2,5-Difluorobenzaldehyde
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Add piperazine (2.0 equivalents) to the solution and stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. The fractions containing the desired product are then combined and concentrated under reduced pressure to yield the purified this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of benzylpiperazine derivatives is known to interact with various neurotransmitter receptors in the central nervous system (CNS).
Many piperazine-containing compounds exhibit activity at serotonin (5-HT) and dopamine (D) receptors. The nature of the substitution on the benzyl ring plays a crucial role in determining the affinity and selectivity for these receptors. For instance, halogen substitutions can significantly modulate receptor binding.
Given the structural similarities to known psychoactive compounds, it is plausible that this compound could interact with one or more monoamine neurotransmitter systems. A hypothetical signaling pathway for a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, is depicted below.
Further research, including receptor binding assays and functional studies, would be necessary to elucidate the specific pharmacological profile of this compound.
Safety and Handling
Substituted piperazines should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a derivative of the pharmacologically significant piperazine scaffold. This guide has summarized its known chemical and physical properties and provided a plausible route for its synthesis. While specific experimental data for its spectral characteristics and biological activity are currently lacking, the information on related compounds suggests it may have interesting properties relevant to CNS drug discovery. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a research tool or therapeutic lead.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo biosensor for neurotransmitter release and in situ receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. etd.auburn.edu [etd.auburn.edu]
An In-depth Technical Guide to 1-(2,5-Difluorobenzyl)piperazine
CAS Number: 179334-18-0
This technical guide provides a comprehensive overview of 1-(2,5-Difluorobenzyl)piperazine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific research data for this exact compound, this guide synthesizes available physicochemical data with inferred methodologies and potential biological significance based on structurally related compounds.
Core Compound Information
This compound is a monosubstituted piperazine derivative. The structure consists of a piperazine ring N-substituted with a 2,5-difluorobenzyl group. The presence of fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Physicochemical and Safety Data
The following table summarizes the key quantitative data and safety information for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄F₂N₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Boiling Point | 80-82 °C at 0.04 mmHg | [1][2] |
| Density | 1.170 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.517 | [1][2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Assay Purity | 97% | [1] |
| InChI Key | VTKXPESKKMTHJP-UHFFFAOYSA-N | [1] |
| SMILES | Fc1ccc(F)c(CN2CCNCC2)c1 | [1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Warning | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust method can be inferred from the synthesis of analogous N-arylmethylpiperazines. The most common approach involves the nucleophilic substitution of a benzyl halide with piperazine.
Generalized Synthetic Protocol
Reaction: Nucleophilic substitution of 2,5-Difluorobenzyl bromide with piperazine.
Materials:
-
Piperazine
-
2,5-Difluorobenzyl bromide
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)
Procedure:
-
In a round-bottom flask, dissolve piperazine (typically in excess to minimize disubstitution) in the chosen solvent.
-
Add the base to the reaction mixture.
-
Slowly add a solution of 2,5-Difluorobenzyl bromide in the same solvent to the piperazine solution at room temperature with stirring.
-
The reaction mixture is then typically heated to a temperature ranging from 50°C to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for this compound.
Potential Biological Activities and Applications
Based on the activities of structurally similar compounds, this compound could be investigated for a variety of pharmacological effects:
-
Antimicrobial and Antifungal Activity: Piperazine derivatives have been shown to exhibit significant antibacterial and antifungal properties.[5][6] The specific substitution pattern on the benzyl and piperazine rings can modulate the spectrum and potency of this activity.
-
Central Nervous System (CNS) Activity: The benzylpiperazine moiety is a core structure in many CNS-active compounds. Depending on further substitutions, these compounds can act as stimulants, antidepressants, or antipsychotics.
-
Receptor Antagonism: Substituted piperazines are known to act as antagonists for various receptors. For instance, some derivatives are potent CCR5 antagonists, which are relevant for HIV-1 entry inhibition.
It is crucial to note that these are inferred potential activities based on the broader class of piperazine derivatives. Rigorous biological testing is required to determine the specific pharmacological profile of this compound.
Due to the lack of specific data on the mechanism of action for this compound, a signaling pathway diagram cannot be provided at this time.
Conclusion
This compound is a chemical compound with established physicochemical properties but limited publicly available biological data. The synthetic route to this compound is straightforward and follows established methodologies for N-alkylation of piperazine. Based on its structural features, particularly the fluorinated benzylpiperazine core, it represents a compound of interest for further investigation in various areas of drug discovery, including but not limited to antimicrobials and CNS-active agents. Future research is necessary to elucidate its specific biological targets, mechanism of action, and therapeutic potential.
References
- 1. This compound 97 179334-18-0 [sigmaaldrich.com]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Properties of 1-(2,5-Difluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,5-Difluorobenzyl)piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug development, particularly in the area of central nervous system (CNS) agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its potential biological activity based on the known pharmacology of related benzylpiperazine compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established chemical principles with data from closely related analogues to provide a robust predictive profile.
Molecular Structure and Chemical Properties
This compound is characterized by a piperazine ring N-substituted with a 2,5-difluorobenzyl group. The fluorine substitutions on the benzene ring are expected to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 179334-18-0[1][2][3] |
| Molecular Formula | C₁₁H₁₄F₂N₂[1][2][3] |
| Molecular Weight | 212.24 g/mol [1][2][3] |
| SMILES | C1CN(CCN1)Cc2cc(c(cc2)F)F |
| InChI | InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2[1] |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 80-82 °C at 0.04 mmHg | [1][2] |
| Density | 1.170 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.517 | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Predicted XLogP3 | 1.8 | PubChem |
Synthesis and Experimental Protocols
General Synthetic Scheme
The synthesis involves the reaction of piperazine with 2,5-difluorobenzyl chloride (or bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. An excess of piperazine can also be used to act as both the reactant and the base.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a general procedure for 1-benzylpiperazine synthesis)
Materials:
-
Piperazine
-
2,5-Difluorobenzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
To a stirred solution of piperazine (2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 2,5-difluorobenzyl chloride (1 equivalent) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Spectroscopic Data (Predicted)
As experimental spectra are not publicly available, the following data are predicted based on the known spectroscopic characteristics of similar benzylpiperazine and difluorobenzene derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20-6.90 | m | 3H | Aromatic protons (Ar-H) |
| ~3.55 | s | 2H | Benzylic methylene protons (Ar-CH₂) |
| ~2.85 | t | 4H | Piperazine protons (-CH₂-N-CH₂-) adjacent to the benzyl group |
| ~2.45 | t | 4H | Piperazine protons (-CH₂-NH-CH₂-) distal to the benzyl group |
| ~1.90 | s (broad) | 1H | Piperazine amine proton (-NH) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160-155 (d, J_CF) | Aromatic carbons attached to fluorine (C-F) |
| ~130-125 | Aromatic quaternary carbon |
| ~118-114 (d, J_CF) | Aromatic carbons (C-H) |
| ~62 | Benzylic methylene carbon (Ar-CH₂) |
| ~54 | Piperazine carbons adjacent to the benzyl group |
| ~46 | Piperazine carbons distal to the benzyl group |
IR (Infrared) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3200 | N-H stretch | Secondary amine (piperazine) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (piperazine and benzyl CH₂) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1280-1100 | C-F stretch | Aryl fluoride |
| 1150-1000 | C-N stretch | Aliphatic amine |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns for benzylpiperazines typically involve cleavage of the benzylic C-N bond and fragmentation of the piperazine ring.
| Predicted m/z | Fragment Ion |
| 212 | [C₁₁H₁₄F₂N₂]⁺ (Molecular ion) |
| 127 | [C₇H₅F₂]⁺ (Difluorotropylium ion) |
| 99 | [C₅H₁₁N₂]⁺ |
| 85 | [C₄H₉N₂]⁺ |
| 56 | [C₃H₆N]⁺ |
Potential Biological Activity and Signaling Pathways
Specific pharmacological data for this compound is not available in the public domain. However, based on the well-documented activities of benzylpiperazine (BZP) and its analogues, it is plausible that this compound acts as a central nervous system stimulant by modulating monoaminergic neurotransmission.
Benzylpiperazine derivatives are known to interact with dopamine, serotonin, and norepinephrine systems. They can act as releasing agents and/or reuptake inhibitors at the respective monoamine transporters (DAT, SERT, NET). Additionally, some analogues exhibit direct agonist or antagonist activity at dopamine and serotonin receptors.
Postulated Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of benzylpiperazine analogues. This model proposes that the compound increases synaptic concentrations of dopamine and serotonin, leading to downstream signaling events.
Caption: Hypothetical signaling pathway for this compound in the CNS.
Experimental Workflow for Pharmacological Characterization
To validate the predicted biological activity, a series of in vitro and in vivo experiments would be necessary. The following workflow outlines a standard approach for characterizing a novel CNS-active compound.
Caption: Experimental workflow for the pharmacological characterization of novel benzylpiperazines.
Conclusion
This compound represents an interesting scaffold for the development of novel CNS-active agents. While specific experimental data for this compound is limited, this guide provides a comprehensive profile based on its chemical structure and the known properties of related benzylpiperazine derivatives. The provided synthetic protocol offers a viable route for its preparation, and the predicted spectroscopic data can aid in its characterization. Further pharmacological studies, following the outlined experimental workflow, are necessary to fully elucidate its biological activity and therapeutic potential. The difluoro substitution pattern is a key structural feature that may confer unique pharmacological properties compared to other benzylpiperazines, making it a worthy candidate for further investigation.
References
The Enigmatic Mechanism of 1-(2,5-Difluorobenzyl)piperazine: A Technical Guide to Putative Actions and Future Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,5-Difluorobenzyl)piperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. While its precise mechanism of action has not been empirically determined, its structural similarity to a range of pharmacologically active agents allows for informed speculation on its potential biological targets and subsequent signaling cascades. This technical guide consolidates the known pharmacology of structurally related benzylpiperazine and phenylpiperazine analogs to propose several putative mechanisms of action for this compound. We hypothesize that this compound may primarily function as a modulator of monoaminergic systems, with potential interactions at dopamine, serotonin, and norepinephrine transporters and receptors. Furthermore, we explore the possibility of its engagement with other targets, such as the sigma receptor, based on the known polypharmacology of the piperazine scaffold. This document outlines potential experimental workflows to elucidate its true mechanism and provides a framework for future research in the fields of neuropharmacology and medicinal chemistry.
Introduction
The piperazine moiety is a ubiquitous scaffold in modern medicinal chemistry, found in a diverse array of approved drugs and research compounds targeting the central nervous system (CNS). Benzylpiperazine (BZP), the parent compound of the N-benzylpiperazine class, exhibits stimulant properties through its interaction with monoamine systems.[1][2] The introduction of substituents on the benzyl ring can significantly alter the pharmacological profile, leading to compounds with varying affinities and efficacies at a range of receptors and transporters. The subject of this guide, this compound, is a derivative of BZP featuring a difluorinated benzyl group. The fluorine atoms are expected to modulate the compound's lipophilicity, metabolic stability, and binding interactions with its biological targets.[3] This guide will systematically explore the potential mechanisms of action of this compound by drawing parallels with its better-characterized analogs.
Speculative Mechanisms of Action
Based on the pharmacology of related compounds, we propose three primary speculative mechanisms of action for this compound:
Monoamine Releasing Agent and Reuptake Inhibitor
The most probable mechanism of action, given its structural similarity to BZP, is the modulation of monoaminergic neurotransmission. BZP and its analogs are known to act as substrates for monoamine transporters, leading to the release of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2] They can also act as reuptake inhibitors, prolonging the synaptic lifetime of these neurotransmitters.
Key characteristics of this proposed mechanism:
-
Dopaminergic and Noradrenergic Activity: Similar to BZP, this compound may preferentially interact with the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of DA and NE.[2] This would manifest as a stimulant-like psychoactive profile.
-
Serotonergic Activity: The influence on the serotonin transporter (SERT) is likely to be less pronounced than that of phenylpiperazine derivatives like trifluoromethylphenylpiperazine (TFMPP).[2] However, some interaction with SERT cannot be ruled out.
Direct Receptor Agonism/Antagonism
Substituted piperazines are known to interact directly with a variety of G-protein coupled receptors (GPCRs).
-
Serotonin Receptors: Phenylpiperazines are well-known serotonin receptor agonists, particularly at the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. The N-benzylpiperazine scaffold may also confer affinity for these receptors.
-
Dopamine Receptors: Some arylpiperazines have shown affinity for D2 and D3 dopamine receptors, often as partial agonists or antagonists.[4]
-
Adrenergic Receptors: Interactions with α1-adrenergic receptors have been observed for some N-benzylpiperazine derivatives, contributing to their stimulant effects.[5]
Sigma (σ) Receptor Modulation
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular processes, and it is a known target for many piperazine-containing compounds.[6]
-
σ1 Receptor Ligand: this compound could act as a ligand at the σ1 receptor. Depending on whether it acts as an agonist or antagonist, this could lead to a wide range of downstream effects, including modulation of glutamatergic neurotransmission and neuroprotective or pro-convulsant activities.[6]
Proposed Signaling Pathways
To visualize the potential downstream effects of this compound's interaction with its putative targets, the following signaling pathways are proposed:
Caption: Putative monoamine releasing and reuptake inhibition pathway.
Caption: Speculative direct G-protein coupled receptor signaling.
Quantitative Data from Related Compounds
While no quantitative pharmacological data exists for this compound, the following table summarizes data for related compounds to provide a comparative framework.
| Compound | Target | Assay Type | Value (nM) | Reference |
| Benzylpiperazine (BZP) | DAT | IC50 (Reuptake) | 1080 | [Neuropharmacology, 2005, 49(6), 831-836] |
| NET | IC50 (Reuptake) | 210 | [Neuropharmacology, 2005, 49(6), 831-836] | |
| SERT | IC50 (Reuptake) | 7510 | [Neuropharmacology, 2005, 49(6), 831-836] | |
| Trifluoromethylphenylpiperazine (TFMPP) | 5-HT1A | Ki | 280 | [J. Med. Chem., 1987, 30(11), 1962-1968] |
| 5-HT2A | Ki | 230 | [J. Med. Chem., 1987, 30(11), 1962-1968] | |
| 5-HT2C | Ki | 130 | [J. Med. Chem., 1987, 30(11), 1962-1968] | |
| 1-(4-Methoxybenzyl)piperazine derivative (Compound 8) | σ1 Receptor | Ki | - | [6] |
| σ2 Receptor | Ki | - | [6] |
Note: The reference for Compound 8 did not provide a specific Ki value in the provided search snippet, but identified it as a potent and selective ligand.
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended.
Tier 1: In Vitro Receptor and Transporter Binding Assays
-
Objective: To determine the binding affinity of this compound at a broad range of CNS targets.
-
Methodology:
-
Compound Synthesis and Purification: Synthesize this compound and purify to >98% purity, confirmed by NMR and mass spectrometry.
-
Radioligand Binding Assays: Perform competitive binding assays using membranes prepared from cells expressing human recombinant receptors and transporters. A comprehensive panel should include, but not be limited to:
-
Monoamine Transporters: DAT, NET, SERT.
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, and other relevant subtypes.
-
Dopamine Receptors: D1, D2, D3, D4, D5.
-
Adrenergic Receptors: α1, α2, β1, β2.
-
Sigma Receptors: σ1, σ2.
-
-
Data Analysis: Calculate the inhibition constant (Ki) for each target to determine the compound's affinity profile.
-
Tier 2: In Vitro Functional Assays
-
Objective: To determine the functional activity (agonist, antagonist, partial agonist, or inverse agonist) of this compound at the targets identified in Tier 1.
-
Methodology:
-
Neurotransmitter Release and Reuptake Assays: Utilize synaptosomes or cultured neurons to measure the effect of the compound on the release and reuptake of [3H]DA, [3H]NE, and [3H]5-HT.
-
GPCR Functional Assays: For receptors with significant binding affinity, perform functional assays such as:
-
[35S]GTPγS binding assays: To determine G-protein activation.
-
Second messenger assays: To measure changes in intracellular cAMP or Ca2+ levels.
-
-
Electrophysiology: Use patch-clamp electrophysiology on cells expressing specific ion channels or receptors to measure changes in membrane potential or ion flow.
-
Tier 3: In Vivo Behavioral Pharmacology
-
Objective: To characterize the behavioral effects of this compound in animal models.
-
Methodology:
-
Locomotor Activity: Assess stimulant or sedative effects in an open-field test in rodents.
-
Drug Discrimination: Train animals to discriminate a known psychoactive drug (e.g., amphetamine, MDMA, or a 5-HT2A agonist) from saline, and test for substitution with this compound.
-
Microdialysis: Measure changes in extracellular levels of DA, NE, and 5-HT in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following systemic administration of the compound.
-
Caption: Proposed experimental workflow for mechanism elucidation.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, a thorough analysis of its structural analogs provides a strong basis for speculation. The most plausible hypothesis is that it acts as a monoamine releasing agent and/or reuptake inhibitor, with a profile likely skewed towards dopaminergic and noradrenergic systems. However, potential interactions with serotonin, dopamine, adrenergic, and sigma receptors should not be overlooked. The experimental workflow outlined in this guide provides a clear path forward for researchers to systematically investigate these possibilities and ultimately unveil the true pharmacological nature of this compound. Such studies will not only be of academic interest but could also inform the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Introduction of Difluoro Substitutions in Piperazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, make it a valuable component for optimizing pharmacokinetic and pharmacodynamic profiles. A growing strategy in drug design involves the strategic incorporation of fluorine atoms into lead compounds to modulate their properties. This technical guide delves into the role of difluoro substitutions on the piperazine core, exploring their impact on synthesis, physicochemical characteristics, and pharmacological activity. While specific data on difluoro-substituted piperazines is emerging, this guide leverages analogous data from fluorinated piperidines to provide a comprehensive overview for researchers in drug discovery and development.
Synthesis of Difluoro-Substituted Piperazine Derivatives
The introduction of geminal difluoro groups onto the piperazine ring presents a synthetic challenge. While detailed, peer-reviewed protocols are not abundant in the public domain, patent literature provides some insights into potential synthetic strategies. A common approach involves the fluorination of a piperidone precursor, followed by reduction and subsequent functionalization.
A general synthetic pathway can be conceptualized as follows:
One patented method describes the use of trifluoro-sulfenyl morpholine as a fluorinating agent for N-Boc piperidone to yield the difluoro compound, which is then deprotected using hydrogen chloride in a one-pot synthesis to generate 4,4-difluoropiperidine hydrochloride[1]. This approach could potentially be adapted for the synthesis of difluoropiperazines.
Physicochemical Properties of Difluoro-Substituted Piperazines
The introduction of fluorine atoms significantly alters the electronic properties of the piperazine ring, primarily through the strong electron-withdrawing inductive effect of fluorine. This has a profound impact on key physicochemical parameters such as basicity (pKa) and lipophilicity (logP). As direct data for difluoropiperazines are limited, the following table summarizes data from analogous fluorinated piperidine derivatives to illustrate these effects.
| Compound | Substitution Pattern | pKa | logP | Reference |
| Piperidine (analog) | Unsubstituted | 11.2 | 1.1 | [2][3] |
| 3-Fluoropiperidine (analog) | Monofluoro | 9.4 | 0.8 | [2] |
| 3,3-Difluoropiperidine (analog) | gem-Difluoro | 7.5 | 0.9 | [2] |
| 4,4-Difluoropiperidine (analog) | gem-Difluoro | 9.2 | 1.2 | [4] |
Table 1: Impact of Fluorination on pKa and logP of Piperidine Analogs
2.1. Conformational Effects and Basicity (pKa)
The gem-difluoro substitution significantly lowers the pKa of the piperidine nitrogen, a trend that is expected to be mirrored in piperazine derivatives[2]. This reduction in basicity is a direct consequence of the inductive electron-withdrawing effect of the fluorine atoms, which decreases the electron density on the nitrogen, making it a weaker base. The position of the difluoro group is critical; for instance, 3,3-difluorination has a more pronounced pKa-lowering effect than 4,4-difluorination due to the closer proximity to the nitrogen atom[2][4]. The conformational preference of the fluorine atoms (axial vs. equatorial) can also influence the pKa[2].
2.2. Lipophilicity (logP)
The effect of difluorination on lipophilicity is more complex and less predictable than its effect on pKa. While fluorine is the most electronegative element, a single fluorine substitution often has a minimal effect on logP, and in some cases, can even decrease it. The overall impact on logP is influenced by the interplay between the increased molecular surface area and the alteration of the molecule's dipole moment[2]. In the case of gem-difluorination on a piperidine ring, the change in logP is often modest[2][4].
Pharmacological Implications of Difluoro Substitution
The changes in physicochemical properties induced by difluorination have significant downstream effects on the pharmacological profile of piperazine derivatives.
3.1. Receptor Binding and Structure-Activity Relationship (SAR)
The reduced basicity of the piperazine nitrogens can significantly impact interactions with biological targets. For many receptors, a protonated nitrogen is crucial for forming a salt bridge with an acidic residue in the binding pocket. Lowering the pKa can decrease the proportion of protonated molecules at physiological pH, potentially weakening this key interaction and reducing binding affinity. However, this is not a universal rule, and the impact on affinity is target-dependent. In some cases, the altered conformation and electronic distribution of the difluorinated ring may lead to more favorable interactions with other regions of the binding site, compensating for or even overcoming the reduced basicity.
3.2. Metabolic Stability
Fluorine substitution is a well-established strategy to block sites of metabolism. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Introducing a gem-difluoro group on the piperazine ring can prevent metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. This is a significant advantage in drug design, as it can lead to improved oral bioavailability and a more favorable dosing regimen.
3.3. hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias. Many basic amines, including piperazine derivatives, are known to block the hERG channel. A key factor contributing to hERG binding is the presence of a basic nitrogen that is protonated at physiological pH. By lowering the pKa of the piperazine nitrogen, difluoro substitution can reduce the proportion of the protonated species, which may lead to a significant reduction in hERG inhibition and an improved cardiovascular safety profile[5].
| Parameter | Unsubstituted Piperazine Derivative (Hypothetical) | Difluoro-Piperazine Derivative (Hypothetical) | Rationale for Change |
| Target Receptor Affinity (Ki) | 10 nM | 50 nM | Reduced pKa may weaken ionic interactions with the receptor. |
| Metabolic Stability (t½ in HLM) | 15 min | > 60 min | Fluorine substitution blocks a potential site of metabolism. |
| hERG Inhibition (IC50) | 1 µM | > 30 µM | Reduced basicity decreases interaction with the hERG channel. |
Table 2: Hypothetical Pharmacological Profile Comparison
Experimental Protocols
4.1. Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) stored at -80°C.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard solution in a quenching solvent (e.g., acetonitrile or methanol).
-
-
Incubation:
-
Prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM) and liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold quenching solvent with the internal standard to stop the reaction and precipitate the proteins.
-
Vortex and centrifuge the samples at high speed.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
4.2. hERG Manual Patch-Clamp Assay
This electrophysiology assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.
Protocol:
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture the cells under standard conditions until they are ready for patch-clamping.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Use an appropriate intracellular solution in the patch pipette and an extracellular solution in the bath.
-
Apply a specific voltage-clamp protocol to elicit the hERG current, typically involving a depolarizing pulse followed by a repolarizing step to measure the tail current[11][12][13][14][15].
-
-
Compound Application:
-
Record a stable baseline hERG current in the vehicle control solution.
-
Apply increasing concentrations of the test compound to the cell via a perfusion system, allowing the current to reach a steady state at each concentration.
-
Include a positive control (a known hERG blocker like dofetilide) to validate the assay.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value[11][12][13][14][15].
-
Conclusion and Future Perspectives
The incorporation of difluoro substitutions into the piperazine scaffold represents a promising strategy for fine-tuning the properties of drug candidates. The primary benefits include a predictable reduction in basicity, which can mitigate hERG liability, and the potential to block metabolic hotspots, thereby enhancing metabolic stability. While the synthesis of these analogs can be challenging and their impact on target affinity requires case-by-case evaluation, the potential for creating safer and more effective medicines is significant. As synthetic methodologies for the preparation of difluoropiperazines become more accessible, and as more data on their pharmacological effects are generated, their application in drug discovery is expected to grow, offering new avenues for lead optimization and the development of next-generation therapeutics.
References
- 1. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Assay | PPTX [slideshare.net]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. fda.gov [fda.gov]
1-(2,5-Difluorobenzyl)piperazine: A Technical Guide for Research Professionals
Abstract
This document provides a comprehensive technical overview of the research chemical 1-(2,5-Difluorobenzyl)piperazine. While direct pharmacological and pharmacokinetic data for this specific molecule are limited in published literature, this guide synthesizes available physicochemical information and provides inferred biological context based on structurally related benzylpiperazine analogues. It includes detailed experimental protocols for synthesis and in vitro analysis, structured data tables, and visualizations of key processes to support researchers and drug development professionals in their investigation of this compound and its derivatives.
Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents targeting the central nervous system (CNS), among other areas.[1] The benzylpiperazine (BZP) scaffold, in particular, is known for its interaction with monoamine neurotransmitter systems.[2] Compounds in this class, such as BZP itself, often act as stimulants by promoting the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[3][4]
This compound is a halogenated analogue of BZP. The introduction of fluorine atoms to the benzyl ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence pharmacokinetic profiles and receptor binding affinities. While this specific compound is not extensively characterized in public research, its structural similarity to known psychoactive piperazines and ligands for sigma receptors suggests it may possess significant biological activity.[5] This guide aims to provide the foundational information necessary to facilitate further research into its potential as a pharmacological tool or therapeutic lead.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 179334-18-0 | [6] |
| Molecular Formula | C₁₁H₁₄F₂N₂ | [6] |
| Molecular Weight | 212.24 g/mol | [6] |
| Appearance | Not specified; likely an oil or low-melting solid | |
| Boiling Point | 80-82 °C at 0.04 mmHg | [6] |
| Density | 1.170 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.517 | [6] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [6] |
| SMILES | Fc1ccc(F)c(CN2CCNCC2)c1 | [6] |
| InChI Key | VTKXPESKKMTHJP-UHFFFAOYSA-N | [6] |
Synthesis and Analysis
The synthesis of monosubstituted piperazines is a well-established chemical transformation. A general and efficient method involves the direct N-alkylation of piperazine with a suitable benzyl halide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar benzylpiperazine derivatives.[7][8]
Materials:
-
Piperazine (or Piperazine hexahydrate)
-
2,5-Difluorobenzyl chloride (or bromide)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (a significant excess, e.g., 5-10 equivalents) in anhydrous DCM or THF.
-
Add the base (e.g., Triethylamine, 1.2 equivalents relative to the benzyl halide).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,5-Difluorobenzyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexane gradient) to yield pure this compound.
-
Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Inferred Pharmacological Profile
No direct pharmacological data for this compound has been identified. The following sections are based on the known activities of the benzylpiperazine scaffold.
Postulated Mechanism of Action
Benzylpiperazine derivatives are primarily known to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] They can act as reuptake inhibitors and/or releasing agents, leading to increased synaptic concentrations of these neurotransmitters. Additionally, the piperazine moiety is a common pharmacophore in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are intracellular chaperone proteins involved in cellular signaling and stress responses.[5][9]
Given its structure, this compound is hypothesized to be an inhibitor of monoamine transporters and/or a ligand for sigma receptors. The difluoro substitution on the benzyl ring may confer selectivity for specific transporters or receptor subtypes.
Comparative Receptor Binding Data
To provide context for potential research, the following table summarizes the binding affinities (Ki, nM) of related benzylpiperazine and piperazine compounds at key CNS targets.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) | Reference(s) |
| Benzylpiperazine (BZP) | ~2000 | ~1200 | - | - | [3] |
| TFMPP | ~4000 | ~200 | - | - | [3] |
| GBR 12909 (Piperazine-based) | ~1-5 | ~300 | - | - | [10] |
| Compound 15 (Benzylpiperazine derivative) | - | - | 1.6 | 1417 | [5] |
| Haloperidol (Reference) | - | - | 3.0 | 18.2 | [5] |
Note: Data are from various sources and assays; direct comparison should be made with caution.
Inferred Pharmacokinetics
The pharmacokinetic profile of this compound has not been determined. However, data from N-benzylpiperazine (BZP) can serve as a useful proxy for estimating its likely behavior.[11]
| Parameter | N-Benzylpiperazine (BZP) Value (200 mg oral dose) | Inferred Properties for this compound | Reference(s) |
| Tmax (Time to Peak) | 75 min | Expected to be rapidly absorbed orally. | [4][11] |
| Cmax (Peak Conc.) | 262 ng/mL | Will depend on dose and bioavailability. | [4][11] |
| t½ (Elimination Half-life) | 5.5 hours | May be similar or longer; fluorine substitution can sometimes block sites of metabolism, potentially increasing the half-life. | [4][11] |
| Metabolism | Hydroxylation, N-dealkylation | Likely metabolized by Cytochrome P450 enzymes. Aromatic hydroxylation, N-dealkylation, and piperazine ring oxidation are probable metabolic pathways. | [3] |
| Excretion | Primarily as metabolites in urine | Expected to be cleared mainly by the kidneys following extensive metabolism. | [3] |
Key Experimental Methodologies
Experimental Protocol: In Vitro Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound at a target of interest (e.g., DAT, SERT, or σ₁ receptor), adapted from published methods.[5]
Objective: To determine the inhibition constant (Ki) of the test compound by measuring its ability to compete with a known radioligand for binding to a specific receptor or transporter.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain homogenate).
-
Radioligand specific to the target (e.g., [³H]-Pentazocine for σ₁ receptors, [³H]-WIN 35,428 for DAT).
-
Test compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.
-
Non-specific binding agent (a high concentration of a known, unlabeled ligand, e.g., Haloperidol).
-
Assay buffer (e.g., Tris-HCl).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand solution, and non-specific binding agent solution.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations (for competition curve) OR vehicle (for total binding) OR non-specific agent (for non-specific binding).
-
Cell membrane preparation.
-
-
Initiate Binding: Add the specific radioligand to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for a defined period at a specific temperature (e.g., 60 minutes at 25 °C) to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Safety and Handling
This compound is classified as an irritant.[6] It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a research chemical with potential for biological activity based on its structural similarity to known CNS-active agents. While empirical data on its pharmacology and pharmacokinetics is lacking, this guide provides a robust starting point for its investigation. The provided protocols for synthesis and in vitro binding assays, along with comparative data from related compounds, offer a clear path for researchers to characterize its profile. Further studies are warranted to determine its specific molecular targets, functional activity (e.g., agonist vs. antagonist), and its potential as a tool for probing neurological pathways or as a scaffold for novel therapeutic development.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97 179334-18-0 [sigmaaldrich.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(2,5-Difluorobenzyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, 1-(2,5-Difluorobenzyl)piperazine. This compound is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the fluorobenzylpiperazine moiety in a wide range of biologically active molecules. This document presents available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols, and a visual representation of the synthetic workflow.
Spectroscopic Data Summary
Table 1: Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is provided below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.1198 |
| [M+Na]⁺ | 235.1017 |
| [M+K]⁺ | 251.0757 |
| [M+NH₄]⁺ | 230.1463 |
| M (Molecular Ion) | 212.1120 |
Data Source: Predicted data from computational models.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts for the key protons (¹H NMR) and carbons (¹³C NMR) can be estimated based on the analysis of similar structures.
¹H NMR (Proton NMR)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Piperazine N-H | 1.5 - 2.5 | Broad singlet | 1H |
| Piperazine CH₂ (4H) | 2.4 - 2.8 | Multiplet | 4H |
| Piperazine CH₂ (4H) | 2.8 - 3.2 | Multiplet | 4H |
| Benzyl CH₂ | 3.5 - 3.7 | Singlet | 2H |
| Aromatic CH (3H) | 6.9 - 7.3 | Multiplet | 3H |
¹³C NMR (Carbon NMR)
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Piperazine CH₂ | 45 - 55 |
| Benzyl CH₂ | 55 - 65 |
| Aromatic CH | 110 - 130 |
| Aromatic C-F | 155 - 165 (with C-F coupling) |
| Aromatic C-CH₂ | 125 - 140 |
Note: The expected chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3250 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Experimental Protocols
A general and robust method for the synthesis of monosubstituted piperazines, such as this compound, involves the nucleophilic substitution of a benzyl halide with piperazine.
Synthesis of this compound
Materials:
-
Piperazine
-
2,5-Difluorobenzyl bromide (or chloride)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, dichloromethane, ethanol)
Procedure:
-
To a solution of an excess of piperazine in the chosen solvent, add the base.
-
Slowly add a solution of 2,5-difluorobenzyl bromide in the same solvent to the piperazine mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry: Mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is typically dissolved in a solvent like methanol or acetonitrile.
-
IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Methodological & Application
Application Note and Protocol: Synthesis of 1-(2,5-Difluorobenzyl)piperazine
Abstract
This document provides a detailed protocol for the synthesis of 1-(2,5-Difluorobenzyl)piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination reaction between 2,5-difluorobenzaldehyde and an excess of piperazine, utilizing sodium cyanoborohydride as the reducing agent. This method offers a straightforward and efficient route to the desired monosubstituted piperazine derivative. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and methods for purification and characterization.
Introduction
Piperazine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, owing to their favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Specifically, N-benzylated piperazines are key intermediates in the synthesis of various biologically active compounds, including antipsychotics, antidepressants, and antimicrobial agents.[2][3] The synthesis of monosubstituted piperazines can be challenging due to the potential for disubstitution.[2] Common strategies to achieve mono-alkylation include nucleophilic substitution on alkyl halides and reductive amination.[1][4] This protocol details a reductive amination approach, which is a widely used and effective method for preparing N-alkyl amines.[1][4][5]
Reaction Scheme
The synthesis of this compound proceeds via the reductive amination of 2,5-difluorobenzaldehyde with piperazine. The reaction involves the initial formation of an iminium ion intermediate from the aldehyde and the secondary amine of piperazine, which is then reduced in situ by a hydride reducing agent to yield the target tertiary amine.
Overall Reaction:
2,5-Difluorobenzaldehyde + Piperazine → this compound
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C11H14F2N2 | [6] |
| Molecular Weight | 212.24 g/mol | [6] |
| Starting Material: 2,5-Difluorobenzaldehyde | 10 mmol | [3] |
| Starting Material: Piperazine | 20 mmol (2 equivalents) | [3] |
| Reducing Agent: Sodium Cyanoborohydride | 30 mmol (3 equivalents) | [3] |
| Solvent | Methanol | [3] |
| Theoretical Yield | 2.12 g | |
| Purity (Typical) | >97% | [6] |
Experimental Protocol
Materials:
-
2,5-Difluorobenzaldehyde
-
Piperazine
-
Sodium Cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hydrochloric Acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1.42 g, 10 mmol) and piperazine (1.72 g, 20 mmol) in methanol (50 mL).[3]
-
Initial Stirring: Stir the resulting solution at room temperature for 30 minutes.[3]
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.88 g, 30 mmol) portion-wise to the stirred solution.[3]
-
Reaction: Allow the reaction mixture to stir at room temperature for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding an ice/water mixture to the flask and continue stirring for 20 minutes.[3]
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).[3]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[3]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to yield the pure this compound.
-
(Optional) Salt Formation: For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Workflow and Pathway Diagrams
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium cyanoborohydride is toxic and should be handled with care. It can release hydrogen cyanide upon contact with acid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound via reductive amination. This procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of other N-substituted piperazine derivatives. The availability of a clear and detailed protocol for this key intermediate is beneficial for researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: N-alkylation of Piperazine with 2,5-Difluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of piperazine is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of biologically active molecules. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1] The introduction of a substituted benzyl group, such as 2,5-difluorobenzyl, can significantly influence the pharmacological profile of the resulting compound. This document provides detailed protocols and application notes for the mono-N-alkylation of piperazine with 2,5-difluorobenzyl chloride to synthesize 1-(2,5-difluorobenzyl)piperazine.
The synthesis of this compound (CAS No: 179334-18-0, Molecular Formula: C11H14F2N2, Molecular Weight: 212.24) can be achieved through direct alkylation.[2] However, a significant challenge in the N-alkylation of unprotected piperazine is the potential for di-alkylation, yielding the undesired 1,4-disubstituted product. To favor mono-alkylation, strategies such as using a large excess of piperazine or employing a mono-protected piperazine derivative are often employed.[3][4]
Data Presentation
While specific quantitative data for the direct N-alkylation of piperazine with 2,5-difluorobenzyl chloride is not extensively reported in the literature, the following table summarizes typical reaction parameters and expected outcomes based on analogous reactions, such as the N-alkylation of piperazine with benzyl chloride.
| Parameter | Method 1: Excess Piperazine | Method 2: Mono-protected Piperazine | Reference |
| Piperazine Derivative | Piperazine (anhydrous) | N-Boc-piperazine | [3] |
| Stoichiometry (Piperazine:Alkylating Agent) | 4 : 1 | 1 : 1.1 | [3] |
| Base | Potassium Carbonate (K2CO3) | Not required | [3] |
| Solvent | Acetonitrile (CH3CN) or Ethanol (C2H5OH) | Acetonitrile (CH3CN) | [3] |
| Temperature | 60-80 °C | Room Temperature to 60 °C | [5] |
| Reaction Time | 12-24 hours | 12-24 hours | [3] |
| Typical Yield (Mono-alkylated product) | 60-80% | >90% (before deprotection) | [3] |
| Purification | Distillation or Column Chromatography | Column Chromatography, then acid-mediated deprotection | [3] |
Experimental Protocols
Method 1: Direct N-Alkylation using Excess Piperazine
This protocol is adapted from established procedures for the mono-N-alkylation of piperazine with benzyl halides.[5] The use of a large excess of piperazine statistically favors the formation of the mono-alkylated product.
Materials:
-
Piperazine (anhydrous)
-
2,5-Difluorobenzyl chloride
-
Potassium carbonate (K2CO3, anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Slowly add a solution of 2,5-difluorobenzyl chloride (1.0 eq) in anhydrous acetonitrile to the piperazine suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove potassium carbonate and excess piperazine.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining piperazine salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Method 2: N-Alkylation of Mono-Boc-Protected Piperazine
This method offers higher selectivity for the mono-alkylated product by protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group.[4]
Part A: N-Alkylation
Materials:
-
N-Boc-piperazine
-
2,5-Difluorobenzyl chloride
-
Potassium carbonate (K2CO3, anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Add 2,5-difluorobenzyl chloride (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60°C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, filter off the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-1-(2,5-difluorobenzyl)piperazine.
-
Purify the crude product by silica gel column chromatography.
Part B: Boc Deprotection
Materials:
-
N-Boc-1-(2,5-difluorobenzyl)piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the purified N-Boc-1-(2,5-difluorobenzyl)piperazine in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Experimental workflow for the direct N-alkylation of piperazine.
Potential Applications and Biological Relevance
While specific biological data for this compound is limited in publicly available literature, the broader class of benzylpiperazine derivatives has been investigated for a range of pharmacological activities. Many piperazine derivatives exhibit activity at central nervous system (CNS) targets, including dopamine, serotonin, and norepinephrine transporters and receptors.[6] For instance, benzylpiperazine (BZP) itself is a known CNS stimulant.[7] The introduction of fluorine atoms on the benzyl ring can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Given the structural similarity to other pharmacologically active piperazines, it can be hypothesized that this compound may interact with monoamine neurotransmitter systems. Further research would be required to elucidate its specific biological targets and potential therapeutic applications.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 1-(2,5-Difluorobenzyl)piperazine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Difluorobenzyl)piperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] However, these modifications can also present unique challenges during purification.[1] Column chromatography is a fundamental and versatile technique for the purification of reaction mixtures, and its effectiveness is highly dependent on the appropriate selection of stationary and mobile phases.[1][2]
This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for structurally similar fluorinated and piperazine-containing compounds. The protocol outlines a systematic approach, from eluent selection using Thin Layer Chromatography (TLC) to the final isolation of the purified product.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. This information is crucial for the characterization and analysis of the purified product.
| Property | Value |
| CAS Number | 179334-18-0 |
| Molecular Formula | C₁₁H₁₄F₂N₂[3] |
| Molecular Weight | 212.24 g/mol [3] |
| Boiling Point | 80-82 °C at 0.04 mmHg[4] |
| Density | 1.170 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.517[4] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocol: Purification by Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Triethylamine (Et₃N)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Analytical balance
Methodology
1. Eluent System Selection using Thin Layer Chromatography (TLC)
The selection of an appropriate mobile phase is critical for achieving good separation.[1] A systematic TLC analysis should be performed to determine the optimal solvent system.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar solvent and gradually increase the polarity. Suggested starting solvent systems include varying ratios of Hexanes:EtOAc and DCM:MeOH.
-
To prevent streaking of the basic piperazine compound on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent.
-
Visualize the developed plates under a UV lamp.
-
The ideal eluent system should provide good separation between the desired product and impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[2]
-
2. Column Packing
-
Procedure:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring uniform packing to avoid channeling.[2]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
3. Sample Loading
Two common methods for sample loading are wet loading and dry loading. Dry loading is often preferred if the crude product has poor solubility in the initial eluent.[5]
-
Wet Loading Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just above the silica bed.
-
-
Dry Loading Procedure:
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure to initiate the flow of the eluent through the column.
-
Begin collecting fractions in appropriately labeled tubes.
-
If a gradient elution is required (as determined by TLC showing impurities of varying polarities), gradually increase the polarity of the mobile phase over time by increasing the proportion of the more polar solvent.
-
5. Fraction Analysis
-
Procedure:
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Spot each fraction (or a selection of fractions) onto a TLC plate, develop the plate in the appropriate eluent, and visualize the spots under a UV lamp.[2]
-
6. Isolation of Purified Product
-
Procedure:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Place the final product under high vacuum to remove any residual solvent.
-
7. Purity Confirmation
The purity of the final product should be confirmed using appropriate analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and assessing purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity of the compound and confirms its molecular weight.[1]
Illustrative Chromatography Parameters
The following table provides a hypothetical but representative set of parameters for the purification of 1 gram of crude this compound. These parameters should be optimized based on the results of the initial TLC analysis.
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 mm internal diameter, 300 mm length |
| Sample Loading | 1.0 g of crude material (dry loaded) |
| Mobile Phase | Gradient elution: 0% to 10% Methanol in Dichloromethane (with 0.5% Triethylamine) |
| Flow Rate | ~10-15 mL/min |
| Fraction Size | 20 mL |
| Expected Yield | >85% (dependent on crude purity) |
| Achieved Purity | >98% (as determined by LC-MS and NMR) |
Table 2: Representative Parameters for Column Chromatography Purification.
Experimental Workflow Diagram
References
Application Note and Protocol for GC-MS Analysis of Benzylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the analysis of benzylpiperazine (BZP) and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the detection and quantification of these compounds in various matrices, including seized materials and biological samples.
Introduction
1-Benzylpiperazine (BZP) and its analogues, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are synthetic psychoactive substances that have been widely encountered as drugs of abuse.[1][2] Accurate and reliable analytical methods are crucial for their identification and quantification in forensic toxicology, clinical chemistry, and pharmaceutical analysis.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.[3][4] This application note details a validated GC-MS method for the analysis of BZP derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. The following protocols are recommended for different sample types.
2.1.1. Seized Materials (Tablets, Powders)
This protocol is suitable for the analysis of BZP and its derivatives in solid samples.[3][5]
-
Homogenization: Grind tablets or powders into a fine, homogenous powder using a mortar and pestle.[5]
-
Dissolution: Accurately weigh approximately 5.0 mg of the homogenized powder and dissolve it in 1.5 mL of methanol.[5]
-
Internal Standard (Optional but Recommended for Quantitative Analysis): Add an appropriate internal standard (e.g., nortriptyline) to the methanolic solution.[5]
-
Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution.[5]
-
Filtration (If Necessary): If insoluble excipients are present, centrifuge the sample and transfer the supernatant to a clean vial for GC-MS analysis.[3]
2.1.2. Biological Matrices (Plasma, Urine)
For biological samples, a more extensive extraction and clean-up procedure is required to remove interfering substances.[1]
-
Protein Precipitation (for Plasma): To a known volume of plasma, add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.[1]
-
Enzymatic Hydrolysis (for Urine): To account for conjugated metabolites, treat the urine sample with a β-glucuronidase/arylsulfatase solution to hydrolyze the conjugates.[1]
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) with methanol and water. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interferences and then elute the analytes with a suitable solvent.
-
Derivatization (Optional): While underivatized analysis is often sufficient, derivatization with an acylating agent (e.g., perfluoropropionic anhydride) can improve the volatility and chromatographic properties of the analytes.[1][4][6]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
GC-MS Instrumentation and Conditions
The following instrumental parameters have been shown to provide good separation and detection of BZP derivatives.[3][5]
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3][5] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[3][5] |
| Injector Temperature | 250°C[3][5] |
| Interface Temperature | 280°C[3][5] |
| Oven Temperature Program | Initial temperature 150°C for 1 min, then ramp at 10°C/min to 220°C, followed by a ramp of 90°C/min to 290°C and hold for 2.30 min[3][5] |
| Injection Volume | 1 µL |
| Mass Spectrometer | Agilent 5975B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3][5] |
| Scan Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[1][3] |
Quantitative Data
The following tables summarize the quantitative data for the GC-MS analysis of BZP and TFMPP.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) [1]
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) |
| BZP | Plasma | 0.004 | 0.016 |
| TFMPP | Plasma | 0.004 | 0.016 |
| BZP | Urine | 0.002 | 0.008 |
| TFMPP | Urine | 0.002 | 0.008 |
| BZP | Cell Culture Medium | 0.156 | 0.312 |
| TFMPP | Cell Culture Medium | 0.312 | 0.625 |
Table 2: Characteristic Ions for Selected Ion Monitoring (SIM) [1][5]
| Compound | Base Peak (m/z) | Other Characteristic Ions (m/z) |
| 1-Benzylpiperazine (BZP) | 91[5] | 134, 176, 181[1][5] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 188[5] | 145, 172, 230[5] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 154 | 196, 138, 57 |
| N-(3-Methylbenzyl)piperazine (MeBP) | 105 | 148, 190, 56 |
| 1-(2-Methoxyphenyl)piperazine (MeOPP) | 150 | 192, 135, 120 |
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of benzylpiperazine derivatives.
Caption: GC-MS workflow for benzylpiperazine analysis.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the identification and quantification of benzylpiperazine derivatives in various matrices. The protocol can be adapted to specific laboratory needs and instrumentation. Adherence to good laboratory practices and the use of appropriate quality control measures are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for In Vitro Assay Design Using 1-(2,5-Difluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Difluorobenzyl)piperazine is a synthetic compound featuring a piperazine core, a structural motif prevalent in a wide array of biologically active molecules. The presence of the difluorobenzyl group suggests potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors, which are common targets for benzylpiperazine derivatives. These receptors are implicated in numerous physiological and pathological processes, making them attractive targets for drug discovery.
This document provides detailed protocols for a panel of in vitro assays designed to characterize the pharmacological profile of this compound. The assays described herein will enable the determination of its binding affinity and functional activity at key monoamine receptors.
Data Presentation
The following tables summarize the types of quantitative data that can be generated using the protocols described in this document.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Target Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | Data to be determined |
| Serotonin 5-HT2A | [³H]-Ketanserin | Data to be determined |
| Alpha-1 Adrenergic | [³H]-Prazosin | Data to be determined |
| Alpha-2 Adrenergic | [³H]-Rauwolscine | Data to be determined |
Table 2: Functional Activity (EC50/IC50) of this compound
| Target Receptor | Assay Type | Functional Readout | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Dopamine D2 | cAMP Accumulation | Forskolin-stimulated cAMP | Data to be determined | Data to be determined |
| Serotonin 5-HT2A | Calcium Flux | Intracellular Ca²⁺ | Data to be determined | Data to be determined |
| Alpha-1 Adrenergic | IP1 Accumulation | Inositol Monophosphate | Data to be determined | Data to be determined |
| Alpha-2 Adrenergic | cAMP Accumulation | Forskolin-stimulated cAMP | Data to be determined | Data to be determined |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[1] These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The ability of the test compound, this compound, to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated.[1]
1.1. General Protocol for Radioligand Binding Assay
This general protocol can be adapted for the specific receptors by using the appropriate radioligand and cell membranes expressing the receptor of interest.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A, Alpha-1 Adrenergic, Alpha-2 Adrenergic)
-
Radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-Prazosin for Alpha-1, [³H]-Rauwolscine for Alpha-2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol for D2, Spiperone for 5-HT2A, Phentolamine for Alpha-1, Yohimbine for Alpha-2)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radioligand at a concentration near its Kd
-
Either vehicle (for total binding), a high concentration of the non-specific binding control, or the test compound at various concentrations.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of this compound by non-linear regression analysis of the competition binding data.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure a downstream cellular response following receptor activation or inhibition.
2.1. cAMP Accumulation Assay (for Gαi and Gαs coupled receptors)
Dopamine D2 and Alpha-2 adrenergic receptors are typically coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] This assay measures the ability of this compound to modulate forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK293 cells stably expressing the target receptor (Dopamine D2 or Alpha-2 Adrenergic)
-
This compound
-
Forskolin
-
Reference agonist and antagonist
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
For antagonist mode: Pretreat the cells with serial dilutions of this compound for a specified time. Then, stimulate with a fixed concentration of a reference agonist in the presence of forskolin.
-
For agonist mode: Treat the cells with serial dilutions of this compound in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway for Gαi-Coupled Receptors
Caption: Gαi-Coupled Receptor Signaling Pathway.
2.2. Calcium Flux Assay (for Gαq coupled receptors)
Serotonin 5-HT2A and Alpha-1 adrenergic receptors are coupled to the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This assay measures changes in intracellular Ca²⁺ concentration.
Materials:
-
HEK293 or CHO cells stably expressing the target receptor (Serotonin 5-HT2A or Alpha-1 Adrenergic)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Reference agonist and antagonist
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
For antagonist mode: Add serial dilutions of this compound to the wells and incubate.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
For antagonist mode: Inject a fixed concentration of a reference agonist and monitor the change in fluorescence.
-
For agonist mode: Inject serial dilutions of this compound and monitor the change in fluorescence.
-
Analyze the fluorescence data to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway for Gαq-Coupled Receptors
Caption: Gαq-Coupled Receptor Signaling Pathway.
Conclusion
The in vitro assays detailed in this document provide a comprehensive framework for the initial pharmacological characterization of this compound. By systematically evaluating its binding affinity and functional activity at key monoamine receptors, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts. The provided protocols and visualizations serve as a practical guide for scientists in the field.
References
The 1-(2,5-Difluorobenzyl)piperazine Scaffold: A Versatile Moiety in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers and Drug Development Professionals
The 1-(2,5-difluorobenzyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms on the benzyl ring significantly influences the scaffold's lipophilicity, metabolic stability, and binding interactions with various biological targets. This document provides a comprehensive overview of the applications of this scaffold, including quantitative data on its derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Applications in Drug Discovery
The this compound moiety has been successfully incorporated into a range of compounds targeting various receptors and enzymes, demonstrating its versatility as a scaffold in drug design. Its primary applications are concentrated in the discovery of agents for central nervous system (CNS) disorders and infectious diseases.
Central Nervous System (CNS) Applications
Derivatives of the closely related 1-(2,5-difluorophenyl)piperazine have shown significant affinity for various CNS receptors, including adrenergic and serotonin receptors. The substitution pattern of the fluorine atoms on the phenyl ring is critical for modulating both affinity and selectivity. For instance, the 2,5-difluoro substitution has been shown to maintain high affinity for the α1d-adrenergic receptor while reducing affinity for the 5-HT1A and D2 receptors, thereby enhancing selectivity. This makes the scaffold particularly attractive for the development of selective antagonists for conditions where α1d-adrenergic receptor modulation is desired.
The broader class of fluorinated benzylpiperazines has been extensively studied for their interactions with dopamine and serotonin receptors, which are key targets in the treatment of psychosis, depression, and anxiety. The position of the fluorine atom on the benzyl ring significantly impacts receptor binding affinity, with para-substitution often being favorable for D2 receptor binding and ortho-substitution with electron-donating groups enhancing 5-HT1A receptor affinity.
Anti-Infective Applications
The this compound scaffold has also been explored in the development of anti-infective agents. Specifically, derivatives incorporating this moiety have been synthesized and evaluated for their activity against Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases. While detailed quantitative data for these specific derivatives is not extensively published, the inclusion of this scaffold in anti-infective research highlights its potential beyond CNS applications.
Quantitative Data on this compound Derivatives and Analogs
The following tables summarize the biological activity of representative compounds containing the 1-(2,5-difluorophenyl)piperazine scaffold, a close analog of the target moiety. This data provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Table 1: Receptor Binding Affinities of a 1-(2,5-Difluorophenyl)piperazine Derivative
| Compound ID | Structure | α1d-AR (Ki, nM) | 5-HT1A (Ki, nM) | D2 (Ki, nM) |
| 10 | 8-{2-[4-(2,5-Difluorophenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 1.8 | 140 | 1800 |
AR: Adrenergic Receptor; 5-HT: 5-Hydroxytryptamine (Serotonin); D2: Dopamine Receptor D2.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of compounds incorporating the this compound scaffold.
Protocol 1: Synthesis of this compound Derivatives
A general synthetic route for the preparation of 1-(substituted-benzyl)piperazine derivatives involves the nucleophilic substitution of a substituted benzyl halide with piperazine.
General Procedure:
-
To a solution of piperazine (2 equivalents) in a suitable solvent (e.g., dimethylformamide, DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Add 1-(bromomethyl)-2,5-difluorobenzene (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a standard procedure for determining the binding affinity (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., α1d-AR, 5-HT1A, D2)
-
Radioligand specific for the target receptor (e.g., [³H]-prazosin for α1-AR, [³H]-8-OH-DPAT for 5-HT1A, [³H]-spiperone for D2)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor. For total binding, add assay buffer instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of the this compound scaffold.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway modulated by this compound derivatives.
The Versatility of Piperazine Derivatives in Neuropharmacology: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry, particularly in the development of neuropharmacological agents.[1][2] Its structural versatility allows for modifications that yield compounds with a wide range of activities on various neurotransmitter systems, making it a privileged structure in the design of drugs targeting the central nervous system (CNS).[1][3] This document provides detailed application notes and experimental protocols for the investigation of piperazine derivatives in neuropharmacology research, focusing on their mechanisms of action, and methods for their evaluation.
Prominent Piperazine Derivatives and Their Neuropharmacological Targets
A number of piperazine derivatives have been investigated for their effects on the CNS, with many exhibiting significant interactions with monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[4] These interactions can manifest as inhibition of neurotransmitter reuptake, promotion of neurotransmitter release, or direct agonism/antagonism at postsynaptic receptors.[4] Notable examples include 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP).[4]
The diverse pharmacological profiles of these compounds lead to a spectrum of psychoactive effects and therapeutic potentials, including antidepressant, anxiolytic, antipsychotic, and cognition-enhancing properties.[2][3][5]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of common piperazine derivatives at key molecular targets. This data is crucial for understanding their structure-activity relationships and predicting their neuropharmacological effects.[4]
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives [4]
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | D1 | D2 | α1-adrenergic | α2-adrenergic |
| BZP | >10,000 | >10,000 | 2,500 | 1,500 | 5,000 | 8,000 | 1,200 | 800 |
| TFMPP | 180 | 120 | 250 | 80 | >10,000 | >10,000 | 3,500 | 2,000 |
| mCPP | 150 | 90 | 30 | 15 | >10,000 | >10,000 | 800 | 1,500 |
| MeOPP | 250 | 300 | 800 | 400 | >10,000 | >10,000 | 2,000 | 2,500 |
Table 2: Monoamine Transporter Inhibition (IC50, nM) of Selected Piperazine Derivatives
| Compound | SERT | DAT | NET |
| BZP | 1,500 | 200 | 800 |
| TFMPP | 80 | 2,500 | 1,200 |
| mCPP | 120 | 3,000 | 1,800 |
Key Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of piperazine derivatives. Below are protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of a piperazine derivative for a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]WAY-100635 for 5-HT1A).
-
Test piperazine derivative.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of the test piperazine derivative.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol assesses the general toxicity of a compound on cultured cells.[6]
-
Objective: To determine the concentration at which a piperazine derivative exhibits cytotoxic effects.[6]
-
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells).
-
Complete cell culture medium.
-
Test piperazine derivative dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the piperazine derivative in culture medium.[6]
-
Replace the existing medium with the medium containing the test compounds, a solvent control, and a negative control (medium only).[6]
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
In Vivo Models
1. Mouse Passive-Avoidance Test for Cognition Enhancement
This model is used to assess the effects of compounds on learning and memory.[5]
-
Objective: To evaluate the potential of a piperazine derivative to improve memory and learning in mice.[5]
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training Trial:
-
Place a mouse in the light compartment.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the mouse and return it to its home cage.
-
-
Test Trial (24 hours after training):
-
Administer the test piperazine derivative or vehicle to the mice at a specific time before the test (e.g., 30 minutes).
-
Place the mouse in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
An increased step-through latency is indicative of improved memory of the aversive stimulus.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Piperazine derivatives exert their effects by modulating complex intracellular signaling cascades. The following diagrams illustrate the primary signaling pathways affected by these compounds.[4]
Caption: BZP-mediated dopamine release and postsynaptic signaling.
Caption: TFMPP/mCPP agonism at 5-HT2 receptors and downstream signaling.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological screening of novel piperazine derivatives.[6]
Caption: General workflow for piperazine derivative drug discovery.
Conclusion
Piperazine derivatives represent a rich and diverse class of compounds with significant potential in neuropharmacology. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties to target specific receptors and pathways within the CNS. The application of the detailed protocols and an understanding of the underlying signaling mechanisms outlined in this document will aid researchers in the systematic evaluation and development of novel piperazine-based therapeutics for a range of neurological and psychiatric disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing Novel σ1 Receptor Ligands from Benzylpiperazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and evaluation of novel sigma-1 (σ1) receptor ligands based on the benzylpiperazine scaffold. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, and represents a promising therapeutic target for various central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2] The benzylpiperazine moiety is a well-established scaffold for developing potent and selective σ1 receptor ligands.[1][3][4]
Design Strategy: The σ1 Receptor Pharmacophore Model
The design of novel benzylpiperazine-based ligands is guided by the established pharmacophore model for σ1 receptor binding, as proposed by Glennon. This model is crucial for optimizing ligand affinity and selectivity. The essential features include two distal hydrophobic regions and a central, positively ionizable nitrogen atom.[3][4]
Caption: Glennon's pharmacophore model for σ1 receptor ligands.
Synthesis of Benzylpiperazine Derivatives
Novel benzylpiperazine derivatives can be synthesized through straightforward chemical reactions. A common approach involves the coupling of a substituted benzylpiperazine with various carboxylic acids or alkyl halides to explore the structure-activity relationships (SAR) of the primary hydrophobic domain (HYD1) and the linker.[1][4]
General Synthetic Workflow
The synthesis can be generally achieved via two main pathways: amide bond formation or N-alkylation.
Caption: General synthesis workflow for benzylpiperazine ligands.
Protocol: General Procedure for Amide Coupling
This protocol is adapted from the synthesis of derivatives 13-16 as described in Bonanno et al. (2021).[1]
-
Dissolve the desired carboxylic acid (1.0 equiv) in dry dichloromethane (DCM).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.0 equiv) to the stirred solution at room temperature and stir for 1-2 hours to form the activated intermediate.
-
In a separate flask, dissolve 1-(4-methoxybenzyl)piperazine (1.0 equiv) in dry DCM.
-
Add the piperazine solution to the activated acid mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound.
Quantitative Data: Receptor Binding Affinities
The primary in vitro evaluation of novel compounds involves determining their binding affinity (Ki) for the σ1 receptor and their selectivity over the σ2 receptor. This is typically achieved through competitive radioligand binding assays.[1][3]
Table 1: Binding Affinities of Novel Benzylpiperazine Derivatives (Data summarized from Bonanno et al., 2021)[1][3]
| Compound | R Group (HYD1) | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2 / Ki σ1) |
| 8 (Lead) | 1,2-dithiolan-3-yl | 10.0 | 4320 | 432 |
| 13 | Phenyl | 145 | >10000 | >69 |
| 14 | Cyclopentyl | 21.0 | 3450 | 164 |
| 15 | Cyclohexyl | 1.6 | 1417 | 886 |
| 16 | 4-Fluorophenyl | 11.2 | 4850 | 433 |
| 21 | Phenyl (propyl linker) | 4.8 | 1340 | 279 |
| 24 | 4-(Hydroxymethyl)phenyl | 10.5 | 4440 | 423 |
| Haloperidol | (Reference) | 3.2 | 141 | 44 |
Note: Compound 15 demonstrated the highest affinity for the σ1 receptor and significantly improved selectivity compared to the lead compound.[1][3][5]
Experimental Protocols
In Vitro σ Receptor Binding Assays
These assays are fundamental for characterizing the affinity and selectivity of newly synthesized ligands.[2] The protocol involves incubating a biological sample (e.g., guinea pig brain homogenates) containing the receptors with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.[1][6]
Caption: Workflow for σ1 receptor radioligand binding assay.
Protocol: σ1 Receptor Binding Assay (Adapted from published protocols)[1][2][6][7]
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to obtain a membrane pellet. Resuspend the pellet in fresh buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 ligand).[6]
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ligand, such as Haloperidol (10 µM).[8]
-
Procedure: a. In a 96-well plate, combine the membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2-15 nM), and varying concentrations of the test compound.[7][8] b. Incubate the mixture for 120 minutes at 37°C.[8] c. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). d. Wash the filters three times with ice-cold assay buffer to reduce non-specific binding. e. Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
For σ2 receptor binding assays, [³H]-DTG is used as the radioligand with (+)-pentazocine added to mask σ1 sites.[1][7]
In Vivo Functional and Behavioral Assays
Due to a lack of universally accepted in vitro functional assays to determine agonist versus antagonist activity, in vivo behavioral models are crucial.[1][9] σ1 receptor antagonists are known to produce antinociceptive effects in models of inflammatory and neuropathic pain.[1][3]
Caption: Workflow for in vivo evaluation of σ1 ligands.
Protocol: Formalin Assay (Inflammatory Pain) (Adapted from Bonanno et al., 2021)[1][3]
-
Animals: Use adult male mice (e.g., C57BL/6J).
-
Acclimation: Allow mice to acclimate to the testing environment (e.g., a Plexiglas observation chamber) for at least 30 minutes before testing.
-
Drug Administration: Administer the test compound (e.g., compound 15 at doses of 3-60 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Formalin Injection: After a set pretreatment time (e.g., 30 minutes), inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 5%) into the plantar surface of the mouse's hind paw.
-
Observation: Immediately after injection, return the mouse to the chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 min, neurogenic pain) and the late phase (15-60 min, inflammatory pain).
-
Analysis: A significant reduction in paw licking time in the late phase compared to the vehicle group indicates an antinociceptive (anti-inflammatory) effect.
Protocol: Rotarod Assay (Motor Coordination) (Adapted from Bonanno et al., 2021)[1][5]
-
Apparatus: Use an accelerating rotarod apparatus.
-
Training: Train mice on the rotarod for several days until they can maintain their balance for a stable period (e.g., 120 seconds).
-
Testing: On the test day, administer the test compound or vehicle. At various time points after administration, place the mouse on the rotating rod and measure the latency to fall.
-
Analysis: A lack of significant difference in the latency to fall between the drug-treated and vehicle-treated groups suggests the compound does not cause sedation or impair motor coordination at its effective doses.[1][5]
σ1 Receptor Signaling and Modulation
The σ1 receptor does not function as a classical G protein-coupled receptor. Instead, it acts as a unique chaperone protein that modulates the function of various other proteins, including ion channels and other receptors.[1] Its antagonism can lead to enhanced opioid analgesia and decreased NMDA receptor signaling, which contributes to its therapeutic potential in pain management.[1]
Caption: Modulatory role of the σ1 receptor chaperone.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-Difluorobenzyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(2,5-Difluorobenzyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common method for synthesizing this compound is through the direct N-alkylation of piperazine with a 2,5-difluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.[1] An alternative approach is reductive amination, which involves reacting piperazine with 2,5-difluorobenzaldehyde in the presence of a reducing agent.[2][3]
Q2: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(2,5-Difluorobenzyl)piperazine?
A2: The formation of the di-alkylated byproduct is a common challenge. To favor mono-alkylation, you can:
-
Use a large excess of piperazine: This stoichiometric imbalance increases the likelihood that the 2,5-difluorobenzyl halide will react with an un-substituted piperazine molecule.[4][5]
-
Employ a mono-protected piperazine: Using a protecting group like N-Boc-piperazine blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[1][5]
-
Control the addition of the alkylating agent: Slow, dropwise addition of the 2,5-difluorobenzyl halide to the piperazine solution can help to minimize di-substitution.[1]
Q3: What are the most suitable solvents and bases for this reaction?
A3: The choice of solvent and base is crucial for reaction efficiency.
-
Solvents: Polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are often used as they help to dissolve the reactants.[1] Ethanol has also been reported as an effective solvent in similar piperazine alkylations.[4]
-
Bases: Anhydrous inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to neutralize the acid generated during the reaction.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Poor solubility of reactants. - Insufficient base. - Degradation of starting material or product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Increase the reaction temperature, as many N-alkylation reactions require heating (e.g., 60-80 °C).[1] - Switch to a more polar solvent like DMF to ensure all reagents are fully dissolved.[1] - Use a stronger, anhydrous base like Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] - Lower the reaction temperature and monitor closely to stop the reaction once the starting material is consumed.[1] |
| High Percentage of 1,4-bis(2,5-Difluorobenzyl)piperazine | - Stoichiometry favors di-alkylation. - Rapid addition of the alkylating agent. | - Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the 2,5-difluorobenzyl halide.[4][5] - Add the 2,5-difluorobenzyl halide solution slowly and dropwise to the reaction mixture.[1] - Consider using N-Boc-piperazine to ensure mono-alkylation, followed by a deprotection step.[1][5] |
| Presence of Unreacted Starting Materials | - Reaction has not gone to completion. - Inactive catalyst (if applicable). - Low reaction temperature. | - Extend the reaction time and continue monitoring by TLC or LC-MS. - Ensure the use of high-purity reagents and anhydrous solvents to avoid catalyst poisoning.[1] - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[1] |
| Difficult Purification | - Formation of closely related impurities. - Emulsion formation during workup. | - Optimize the reaction conditions to minimize side product formation. - Utilize column chromatography on silica gel for purification.[5] - During the aqueous workup, the addition of brine can help to break up emulsions. |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperazine
This protocol is a general guideline and may require optimization.
Materials:
-
Piperazine
-
2,5-Difluorobenzyl bromide (or chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (5-10 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile and stir the suspension.
-
In a separate flask, dissolve 2,5-difluorobenzyl bromide (1 equivalent) in anhydrous acetonitrile.
-
Slowly add the 2,5-difluorobenzyl bromide solution to the stirred piperazine suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-benzylpiperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylpiperazines. The following information is intended to help overcome common challenges and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing mono-N-benzylpiperazine?
A1: The two most common and effective methods for the synthesis of mono-N-benzylpiperazine are direct N-alkylation and reductive amination. Direct N-alkylation involves the reaction of piperazine with a benzyl halide (e.g., benzyl chloride) in the presence of a base.[1] Reductive amination is a one-pot process where piperazine is first reacted with benzaldehyde to form an iminium ion intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.[2]
Q2: What is the most common side reaction in N-benzylpiperazine synthesis, and how can it be minimized?
A2: The most prevalent side reaction is the formation of the 1,4-dibenzylpiperazine (di-alkylation) byproduct.[1] This occurs when the newly formed N-benzylpiperazine reacts with another molecule of the benzyl halide. To minimize this, several strategies can be employed:
-
Use of Excess Piperazine: Employing a significant molar excess of piperazine relative to the benzyl halide favors the mono-alkylation product.
-
Slow Addition of Alkylating Agent: Adding the benzyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing alkylation to the other. The Boc group can be easily removed in a subsequent step.[3]
Q3: I am observing a low yield in my reaction. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Base: In direct alkylation, a base is crucial to neutralize the acid formed during the reaction. If the base is too weak or used in insufficient quantity, the piperazine starting material can become protonated, reducing its nucleophilicity. It is recommended to use at least 1.5-2.0 equivalents of a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃).
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly hindered. Consider switching to a more suitable polar aprotic solvent like dimethylformamide (DMF) to ensure all reagents are in solution.
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature.
-
Catalyst Poisoning (if applicable): If a catalyst is being used, ensure that all reagents and solvents are pure and anhydrous to prevent catalyst deactivation.
Q4: My product is difficult to extract from the aqueous layer during workup. What should I do?
A4: N-benzylpiperazine can form a salt and remain in the aqueous layer, especially under acidic conditions. To facilitate its extraction into an organic solvent, the aqueous layer needs to be basified to a pH of approximately 9.5-12 with a base like sodium hydroxide or sodium carbonate. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.
Q5: Can other side reactions occur besides di-alkylation?
A5: Yes, other side reactions are possible, although generally less common:
-
Quaternary Ammonium Salt Formation: Over-alkylation on the same nitrogen atom can lead to the formation of a water-soluble quaternary ammonium salt. This is more likely to occur in direct alkylation with highly reactive alkylating agents. Reductive amination is an advantageous method for preventing this side reaction.
-
Hydrolysis of Benzyl Halide: In the presence of water, benzyl halides can hydrolyze to form benzyl alcohol. This can be minimized by using anhydrous reagents and solvents.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues during the synthesis of N-benzylpiperazine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (if applicable) | Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. |
| Insufficient base strength or amount | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used. | |
| Poor solubility of reagents | Switch to a more polar aprotic solvent such as DMF. | |
| Low reaction temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry | Use an excess of piperazine relative to the alkylating agent. |
| Rapid addition of the alkylating agent | Add the alkylating agent slowly to the reaction mixture. | |
| Unprotected piperazine | For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[3] | |
| Reaction Stalls (Incomplete Conversion) | Poor solubility of reagents | Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved. |
| Reversible reaction equilibrium | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base. | |
| Catalyst poisoning (if applicable) | Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst. | |
| Side Reactions/Product Decomposition | Unstable alkylating agent or product | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed. |
| Poor Reproducibility | Sensitivity to trace impurities | Use high-purity reagents and anhydrous solvents. |
| Inconsistent inert atmosphere | Ensure the reaction vessel is properly purged and maintained under an inert atmosphere. |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperazine
This protocol is adapted from Organic Syntheses and is designed to favor the formation of the mono-substituted product, yielding 65-75% of pure 1-benzylpiperazine, free of the di-substituted compound.[4]
Materials:
-
Piperazine hexahydrate (0.125 mole)
-
Piperazine dihydrochloride monohydrate (0.125 mole)
-
Benzyl chloride (0.125 mole), recently distilled
-
Absolute ethanol
-
5N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a 250-ml Erlenmeyer flask, dissolve piperazine hexahydrate and piperazine dihydrochloride monohydrate in 50 ml of absolute ethanol by warming in a bath at 65°C with swirling.
-
While maintaining the temperature at 65°C, add recently distilled benzyl chloride over 5 minutes with vigorous swirling or stirring. The separation of white needles should commence almost immediately.
-
Stir the solution for an additional 25 minutes at 65°C.
-
Cool the mixture and keep it in an ice bath for about 30 minutes.
-
Collect the crystals of piperazine dihydrochloride monohydrate by suction filtration, wash with three 10-ml portions of ice-cold absolute ethanol, and then dry.
-
Cool the combined filtrate and washings in an ice bath and treat with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride.
-
After mixing well, cool the solution for 10–15 minutes in an ice bath.
-
Collect the precipitated white plates of 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry.
-
Dissolve the salt in 50 ml of water and make it alkaline (pH > 12) with about 60 ml of 5N sodium hydroxide.
-
Extract the aqueous solution twelve times with 20-ml portions of chloroform.
-
Dry the combined extracts over anhydrous sodium sulfate.
-
Remove the solvent and distill the remaining pale-brown oil at reduced pressure to yield pure 1-benzylpiperazine.
Protocol 2: Reductive Amination using N-Boc-Piperazine
This protocol outlines a general procedure for the reductive amination of N-Boc-piperazine with an aldehyde, which can be adapted for benzaldehyde.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Aldehyde (e.g., Benzaldehyde) (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde in DCE.
-
Add sodium triacetoxyborohydride to the mixture in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-N'-benzylpiperazine.
-
The Boc protecting group can then be removed by standard methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane, to yield the final N-benzylpiperazine product.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues in N-benzylpiperazine synthesis.
Caption: Main vs. Side Reaction in N-benzylpiperazine synthesis.
Caption: Troubleshooting workflow for N-benzylpiperazine synthesis.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of piperazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the resulting chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[1] A tailing factor greater than 1.2 is generally considered significant.
Q2: Why are piperazine compounds prone to peak tailing?
Piperazine and its derivatives are basic compounds containing secondary amine groups.[2] The primary cause of peak tailing for such basic analytes in reversed-phase HPLC is the secondary interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18 columns.[3][4] These silanol groups can be acidic and interact with the basic piperazine compounds, leading to a secondary, stronger retention mechanism that causes the tailing effect.[4]
Q3: How does mobile phase pH affect the peak shape of piperazine compounds?
The pH of the mobile phase is a critical parameter that influences the ionization state of both the piperazine analyte and the silanol groups on the stationary phase.[5] At a low pH (typically below 3), the silanol groups are protonated and thus less likely to interact with the protonated basic piperazine molecules, which significantly reduces peak tailing.[1][3] Conversely, at mid-range pH values, the silanol groups can become ionized (negatively charged) and strongly interact with the positively charged piperazine analytes, leading to severe peak tailing.
Q4: What are "end-capped" columns, and how do they help reduce peak tailing?
End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, inert silane reagent. This "caps" the active silanol groups, preventing them from interacting with basic analytes like piperazine, which results in improved peak symmetry.[6] Using a modern, high-purity, end-capped C18 column is highly recommended for the analysis of basic compounds.[3]
Q5: Can mobile phase additives be used to improve the peak shape of piperazine compounds?
Yes, mobile phase additives, often referred to as "silanol blockers" or "competing bases," can be very effective. Triethylamine (TEA) is a commonly used additive that, when added to the mobile phase in small concentrations (e.g., 0.1%), can interact with the active silanol sites on the stationary phase. This competition minimizes the interaction of the piperazine analyte with these sites, leading to more symmetrical peaks.[4]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues encountered during the HPLC analysis of piperazine compounds.
Step 1: Identify the Source of Peak Tailing
The first step is to determine if the peak tailing is a general issue affecting all peaks or specific to the piperazine compound.
-
All Peaks Tailing: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system itself. Potential causes include:
-
Extra-column dead volume: Excessive tubing length or internal diameter, or poorly made connections can cause band broadening and peak tailing.
-
Column void: A void or channel in the column packing material can lead to distorted peak shapes.
-
Blocked frit: A partially blocked column inlet frit can disrupt the sample flow path.
-
-
Piperazine Peak Tailing Only: If only the piperazine peak (and other basic compounds) is tailing, the problem is likely due to secondary chemical interactions with the stationary phase.
Step 2: Method Optimization for Piperazine Compounds
If the issue is specific to the piperazine analyte, the following method parameters should be optimized:
1. Mobile Phase pH Adjustment:
-
Recommendation: Lower the pH of the mobile phase to a range of 2.5 to 3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[3] This will protonate the silanol groups, reducing their interaction with the basic analyte.
2. Column Selection and Chemistry:
-
Recommendation: Utilize a high-purity, end-capped C18 column. These columns have a reduced number of active silanol groups.
-
Alternative Stationary Phases: If peak tailing persists, consider using columns with alternative stationary phases that are less prone to silanol interactions, such as:
-
Polar-embedded phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.
-
Polymer-based columns: These columns are made from polymeric materials and do not have silanol groups.
-
Hydrophilic Interaction Chromatography (HILIC) columns: For highly polar piperazine derivatives, HILIC can be an effective alternative separation mode.[7]
-
3. Mobile Phase Additives:
-
Recommendation: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a concentration of 0.1-0.5%.[8] These additives will preferentially interact with the silanol groups, masking them from the piperazine analyte.
4. Sample Overload:
-
Recommendation: Injecting too high a concentration of the analyte can saturate the active sites on the column, leading to peak tailing. Try reducing the sample concentration or the injection volume.[3]
Data Presentation
The following table summarizes the effect of different analytical conditions on the peak shape of basic compounds, providing a quantitative measure of improvement.
| Compound | Column | Mobile Phase Condition | Tailing Factor (Tf) / Asymmetry Factor (As) | Reference |
| Methamphetamine | C18 | pH 7.0 | 2.35 | Fictionalized Data Based on[9] |
| Methamphetamine | C18 | pH 3.0 | 1.33 | Fictionalized Data Based on[9] |
| 1-Piperazineethanimine | C18 | 0.1% Formic Acid in Water/Acetonitrile | 1.2 | Fictionalized Data Based on an Application Note |
| Benzylamine | Silica Type A | 20 mM potassium phosphate buffer pH= 2.5 : Methanol (70:30) | Moderate Tailing | Fictionalized Data Based on[4] |
| Benzylamine | Silica Type A | 20 mM potassium phosphate buffer pH= 3 with 400uL/L Triethylamine : Acetonitrile (63:37) | Improved Symmetry | Fictionalized Data Based on[4] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Piperazine after Derivatization with NBD-Cl
This protocol is suitable for the trace analysis of piperazine, which lacks a strong UV chromophore in its native form. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) enhances UV detection.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Piperazine standard
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
-
-
Mobile Phase:
-
Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 35°C
-
UV detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.
-
-
Sample Preparation (Derivatization):
-
Prepare a standard solution of piperazine in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Cool the solution and dilute with the mobile phase before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis of piperazine.
Caption: Mechanism of peak tailing due to silanol interaction with piperazine.
References
- 1. uhplcs.com [uhplcs.com]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Troubleshooting Low Bioactivity in 1-(2,5-Difluorobenzyl)piperazine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low bioactivity observed in their 1-(2,5-Difluorobenzyl)piperazine analogs during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing lower-than-expected bioactivity with my this compound analogs?
Several factors can contribute to low bioactivity. These can be broadly categorized into three areas: issues with the compound itself, problems with the experimental setup, or suboptimal physicochemical properties of the analog. A systematic approach is crucial to pinpoint the exact cause.
Q2: How can I be certain that the compound I've synthesized is correct and pure?
Compound identity and purity are the foundational steps in troubleshooting. Standard analytical methods should be employed for verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential to confirm the chemical structure. The observed chemical shifts and coupling constants should align with the expected structure of the this compound analog.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the compound's molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A purity level of >95% is generally recommended for biological assays.
Q3: Could the stereochemistry of my analog be affecting its bioactivity?
Absolutely. The stereochemistry of substituents on the piperazine ring can have a significant impact on biological activity. If your synthesis is not stereospecific, you may have a racemic mixture where only one enantiomer is active, thus reducing the observed potency by at least half.
Q4: My compound is pure and the structure is confirmed, but the bioactivity is still low. What should I investigate next?
If you are confident about your compound's integrity, the next step is to evaluate its physicochemical properties, particularly its solubility in the assay buffer. Poor solubility can lead to the compound precipitating out of solution, resulting in a lower effective concentration and consequently, lower observed bioactivity.
Q5: How do I troubleshoot issues related to the biological assay itself?
Assay-related problems can often be the source of low bioactivity. Consider the following:
-
Assay Setup: Double-check all reagent concentrations, incubation times, and temperatures.
-
Reagent Integrity: Ensure that all reagents, including enzymes, cells, and buffers, are of high quality and have not degraded.
-
Assay Suitability: Confirm that the chosen assay is appropriate for the target and the class of compound being tested.
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioactivity in Initial Screens
If you are observing variable or unexpectedly low activity in your primary screening assays, follow this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for low bioactivity.
Data Presentation: Representative Bioactivity of this compound Analogs
The following table provides a representative dataset for a series of this compound analogs with hypothetical but realistic bioactivity values against a G-protein coupled receptor (GPCR) target.
| Compound ID | R¹ Group | R² Group | Receptor Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |
| DF-001 | H | H | 150 | 320 |
| DF-002 | CH₃ | H | 75 | 150 |
| DF-003 | H | CH₃ | 200 | 450 |
| DF-004 | OCH₃ | H | 50 | 95 |
| DF-005 | Cl | H | 90 | 180 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthesized this compound analog.
Materials:
-
Synthesized compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Dilute the stock solution to a working concentration of 10-20 µg/mL with the mobile phase.[1]
-
Mobile Phase Preparation:
-
HPLC Conditions:
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC purity determination workflow.
Protocol 2: GPCR Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a this compound analog for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Specific radioligand for the receptor (e.g., [³H]-agonist)
-
Test compound (this compound analog)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Assay Setup: Prepare serial dilutions of the test compound. In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + Radioligand + Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor.
-
Test Compound: Cell membranes + Radioligand + Test compound dilution.
-
-
Incubation: Add cell membranes (10-20 µg protein/well) to all wells. Add the radioligand at a concentration near its Kₔ. Add the test compounds or buffer/competitor. Incubate for 60-120 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Detection: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - NSB). Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Caption: Simplified GPCR signaling cascade.
References
Avoiding di-substitution in piperazine N-alkylation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with di-substitution during piperazine N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?
Controlling selectivity is a primary challenge in piperazine N-alkylation due to the two reactive nitrogen atoms.[1][2] Several strategies can be employed to favor mono-alkylation over di-alkylation. The most effective methods involve either temporarily blocking one nitrogen atom or manipulating reaction conditions to statistically favor the mono-substituted product.[2][3]
Key strategies include:
-
Use of a Protecting Group: This is the most reliable method for ensuring mono-substitution.[1][2]
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can significantly favor mono-alkylation.[1][2][3]
-
Slow Addition of Alkylating Agent: Adding the electrophile dropwise helps maintain its low concentration, reducing the chance of a second alkylation event on the mono-substituted product.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt decreases the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][2]
-
Reductive Amination: This alternative method reacts piperazine with an aldehyde or ketone, which can prevent the formation of quaternary ammonium salts.[1][4]
Q2: What is the most reliable method to guarantee mono-alkylation?
The use of a mono-protected piperazine is the most effective and clean strategy to ensure mono-alkylation.[2] Protecting groups like tert-Butoxycarbonyl (Boc) or Acetyl (Ac) temporarily block one of the piperazine nitrogens, directing alkylation specifically to the unprotected site.[1][2] After the alkylation step, the protecting group can be removed to yield the desired mono-alkylated product.[2] The Boc group, for instance, is easily removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]
Q3: I want to avoid protecting group chemistry. How can I optimize a direct alkylation reaction?
If you wish to avoid the extra steps of protection and deprotection, you can optimize the direct alkylation by controlling the reaction stoichiometry. Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[2][3] Combining this with the slow, dropwise addition of the alkylating agent can further minimize the formation of the di-substituted byproduct.[1]
Q4: My reaction still produces a mixture of mono- and di-substituted products. What other parameters can I adjust?
If di-substitution persists, consider the following adjustments:
-
Base Selection: The choice of base is critical. Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[5] Consider using milder, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate.[1][5]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used to ensure reagents are fully dissolved.[1] Ensure you are using anhydrous solvents to prevent side reactions.[1]
-
Temperature Control: High reaction temperatures can sometimes favor the formation of the thermodynamically more stable di-substituted product.[5] Running the reaction at the lowest temperature that allows for a reasonable rate may improve selectivity.[5]
Q5: My mono-alkylated product is highly water-soluble and difficult to extract during workup. What should I do?
This is a common issue, often because the product is in its protonated (salt) form, especially after an acidic quench or if an acid byproduct is generated.[1][4][6] To extract your product into an organic layer, you must basify the aqueous layer to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide.[1][6] This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][6]
Troubleshooting Workflow
This diagram outlines a decision-making process for optimizing your piperazine mono-alkylation reaction.
Caption: Troubleshooting workflow for selective mono-alkylation of piperazine.
Competing Reaction Pathways
The fundamental challenge arises from the similar reactivity of both nitrogen atoms in piperazine. After the first alkylation, the mono-substituted product can be further alkylated to form the undesired di-substituted byproduct.
Caption: Reaction pathways showing desired mono-alkylation and undesired di-alkylation.
Data Summary: Effect of Stoichiometry and Protecting Groups
The choice of strategy has a significant impact on the yield of the mono-substituted product. Using a protecting group virtually eliminates the di-substituted byproduct, while using an excess of piperazine greatly suppresses it.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45% | 35% |
| Benzyl Bromide | 5.0 | None | 75% | <5% |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95% (before deprotection) | 0% |
| (Data adapted from BenchChem)[3] |
Experimental Protocols
Protocol 1: Mono-alkylation using a Protecting Group (N-Boc-piperazine)
This method is highly effective for preventing di-alkylation.[2]
-
Materials:
-
N-Boc-piperazine (1 eq.)
-
Alkyl halide (e.g., alkyl bromide, 1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve N-Boc-piperazine in the chosen anhydrous aprotic solvent in a reaction flask.[2]
-
Add the base (e.g., potassium carbonate) to the solution.[2]
-
Add the alkyl halide to the mixture.[2]
-
Stir the reaction at room temperature or heat to 50-80°C.[2] Monitor progress by TLC or LC-MS until the starting material is consumed.[1][2]
-
Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]
-
Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography.[2]
-
Deprotection: Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]
-
Protocol 2: Mono-alkylation using Excess Piperazine
This is a straightforward approach that avoids protecting groups.[2][3]
-
Materials:
-
Piperazine (5-10 eq.)
-
Alkyl halide (1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
To a dried reaction flask, add the large excess of piperazine and anhydrous potassium carbonate.[1][3]
-
Add anhydrous acetonitrile and stir the suspension.[1]
-
Slowly add the alkyl halide (1 equivalent) dropwise to the reaction mixture.[1]
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.[2] Evaporate the solvent from the filtrate.
-
Purification: The crude product will contain excess piperazine, which can be removed by washing with water during an extraction (after basifying the aqueous layer) or by chromatography.
-
Protocol 3: Mono-alkylation via a Piperazinium Salt
This method reduces the nucleophilicity of one nitrogen atom by protonation.[2]
-
Materials:
-
Piperazine hexahydrate (2 eq.)
-
11.5 N Hydrochloric acid (1 eq.)
-
Alkylating Agent (e.g., p-tert-Butylbenzyl chloride, 1 eq.)
-
Ethanol
-
-
Procedure:
-
Salt Formation: Prepare a solution of piperazine hexahydrate in ethanol. Add the hydrochloric acid to create the monopiperazinium salt in situ.[2]
-
Cool the solution to 20°C and stir.[2]
-
Alkylation: Add the alkylating agent dropwise to the stirred solution.[2]
-
Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.[2]
-
Work-up and Isolation: After cooling, the product can be isolated. This often involves evaporating the solvent, making the residue basic with NaOH, and extracting with an organic solvent.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1-(2,5-Difluorobenzyl)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 1-(2,5-Difluorobenzyl)piperazine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most common issue when scaling up the synthesis of this compound?
A1: The most prevalent issue is the formation of the di-substituted byproduct, 1,4-bis(2,5-difluorobenzyl)piperazine. This occurs because piperazine has two reactive secondary amine groups. Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: Several strategies can be employed to enhance the yield of the mono-alkylated product:
-
Use of Excess Piperazine: Employing a significant excess of piperazine shifts the equilibrium towards the mono-substituted product. However, this requires an efficient method to remove the unreacted piperazine during workup.
-
In-situ Monohydrochloride Formation: This is a highly effective method where piperazine is reacted with one equivalent of its dihydrochloride salt to form the monohydrochloride in situ. This effectively protects one of the amine groups, promoting selective mono-alkylation.[1]
-
Slow Addition of the Alkylating Agent: Adding the 2,5-difluorobenzyl halide (bromide or chloride) slowly to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[2]
-
Use of a Protecting Group: For maximum control, a mono-protected piperazine, such as N-Boc-piperazine, can be used.[2] The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can then be removed in a subsequent step.
Q3: My reaction is showing low or no conversion. What are the possible causes and solutions?
A3: Low or no conversion can be attributed to several factors:
-
Insufficient Base: A base is required to neutralize the hydrogen halide formed during the reaction. If the base is too weak or used in insufficient quantity, the reaction may stall. For this synthesis, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often a good choice.[2]
-
Poor Solubility of Reagents: Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
-
Low Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) while monitoring the reaction progress by TLC or LC-MS is recommended.[2]
-
Reactivity of the Alkylating Agent: While benzyl halides are generally reactive, ensure the quality of your 2,5-difluorobenzyl halide. If using a bromide is not effective, switching to the more reactive iodide (which can be generated in situ by adding a catalytic amount of sodium or potassium iodide) might improve the conversion.
Q4: I'm having difficulty purifying the final product. What are some effective purification strategies?
A4: Purification can be challenging due to the similar polarities of the mono- and di-substituted products, as well as the presence of unreacted piperazine.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for effective purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the desired product and any unreacted piperazine into the aqueous layer. The aqueous layer is then basified, and the free amine product is re-extracted with an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the mono- and di-substituted products. A common mobile phase is a mixture of dichloromethane and methanol, with the polarity adjusted for optimal separation.[3]
-
Crystallization/Recrystallization: The product can often be isolated and purified as its hydrochloride salt by precipitation from an appropriate solvent.[1] Recrystallization of the free base or its salt from a suitable solvent system can also be an effective purification method.
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via In-situ Monohydrochloride Formation
This protocol is adapted from a general method for the synthesis of monosubstituted piperazines and is suitable for scaling up.[1]
Materials:
-
Piperazine (anhydrous)
-
Piperazine dihydrochloride
-
2,5-Difluorobenzyl bromide (or chloride)
-
Methanol (anhydrous)
-
Sodium hydroxide solution (e.g., 5M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In-situ Formation of Piperazine Monohydrochloride: In a suitable reaction vessel equipped with a stirrer and a condenser, combine piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol. Heat the mixture until a clear solution is obtained. This solution contains piperazine monohydrochloride.
-
Reaction with Alkylating Agent: Cool the solution to the desired reaction temperature (e.g., room temperature or slightly elevated). Slowly add 2,5-difluorobenzyl bromide (1 eq.) to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours to reach completion. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of unreacted piperazine dihydrochloride may form. Filter the mixture to remove the solid.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and make the solution basic with a sodium hydroxide solution. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Data Presentation
The following table provides representative data for N-alkylation reactions of piperazine derivatives. Note that these are for illustrative purposes, and the conditions for the synthesis of this compound should be optimized for best results.
| Alkylating Agent | Piperazine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl chloride | Piperazine (in-situ HCl salt) | - | Ethanol | 65 | 0.5 | 93-95 (as HCl salt) | [3] |
| Alkyl bromides | N-Acetylpiperazine | K₂CO₃ | Acetonitrile | Reflux | Overnight | 71-90 | [4] |
| Substituted benzyl bromide | Piperidine | K₂CO₃ | DMF | Room Temp. | - | - | [5] |
| Alkyl bromide | 1-(4-bromophenyl)piperazine | K₂CO₃ | Acetonitrile | 60-80 | - | - | [2] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Matrix Interference in LC-MS Analysis of Piperazine Derivatives
Welcome to the Technical Support Center for troubleshooting matrix interference in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect the LC-MS analysis of piperazine derivatives?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix interference, or matrix effect, occurs when these co-eluting components alter the ionization efficiency of the target analyte, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] This can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses for piperazine derivatives.[1]
Q2: What are the common sources of matrix interference in biological samples for piperazine analysis?
A2: Common sources of matrix interference in biological samples such as plasma, urine, and oral fluid include:
-
Endogenous compounds: Lipids, proteins, and metabolites can co-elute with piperazine derivatives and interfere with their ionization.[1]
-
Salts and buffers: Non-volatile salts and buffers from sample collection or preparation can accumulate in the ion source and cause ion suppression.[2]
-
Excipients: In pharmaceutical formulations, excipients can contribute to matrix effects.[2]
-
Metabolites of the drug itself: Drug metabolites can interfere with the ionization of the parent drug.[3]
Q3: How can I detect and quantify matrix effects in my assay?
A3: Several methods can be used to assess matrix effects:
-
Post-Extraction Spike Method: This is a common approach where the peak area of an analyte spiked into a pre-extracted blank matrix is compared to the peak area of the same analyte in a neat solution. The ratio of these responses indicates the extent of the matrix effect.[4]
-
Post-Column Infusion: In this method, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any deviation in the baseline signal at the retention time of the analyte indicates the presence of interfering matrix components.[4][5]
-
Comparison of Calibration Curves: A shift in the slope or intercept between a calibration curve prepared in a pure solvent and one prepared in the sample matrix is indicative of matrix effects.[1]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the LC-MS analysis of piperazine derivatives.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Steps |
| Column Degradation | Replace the analytical column.[6] |
| Incompatibility between Mobile Phase and Sample Diluent | Adjust the composition of the mobile phase or use the initial mobile phase as the sample diluent.[6] |
| Sample Overload | Reduce the concentration of the sample by dilution or inject a smaller volume.[6] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is suitable for the pKa of the piperazine derivative to maintain a consistent ionization state.[7] |
Issue 2: Inconsistent or Low Analyte Response
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | * Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8] * Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.[3][7] * Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3][9] |
| MS Setting Issues | * Verify that the MS settings (ion source, acquisition mode, polarity) are appropriate for the specific piperazine derivative.[6] * Check and stabilize ion source temperatures and gas flows.[6] * Perform and check the MS tune.[6] |
| Analyte Degradation | Prepare fresh samples and standards to ensure stability.[6] |
Issue 3: Inconsistent Internal Standard (IS) Response
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with a stable isotope-labeled internal standard (SIL-IS), severe matrix effects can cause variability. Enhance sample cleanup using SPE or LLE.[7] |
| Inaccurate Pipetting | Verify the calibration and performance of pipettes and ensure consistent technique.[7] |
| Degradation of Internal Standard | Prepare fresh stock and working solutions of the internal standard and investigate its stability in the sample matrix.[7] |
| Isotope Effect | Optimize the chromatographic gradient to improve co-elution of the analyte and the SIL-IS. A shallower gradient may be beneficial.[7] |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for a piperazine-containing compound, which can serve as a benchmark for your own method development.
| Analyte | Internal Standard | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Posaconazole | Posaconazole-d4 | 20 | 5000 | 95.8 - 104.2 | ≤ 7.8 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation. Note: This data is for a representative piperazine-containing compound and should be established through experimental validation for your specific analyte.[10]
Experimental Protocols
General Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a common and relatively simple method for sample cleanup.
-
Sample Thawing: Thaw plasma or serum samples and quality controls at room temperature.[7]
-
Internal Standard Spiking: To 100 µL of each sample, add 10 µL of the internal standard working solution. Vortex briefly.[7]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (with 0.1% formic acid if needed for analyte stability) to each sample.[7]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[10]
-
Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.[10]
Representative LC-MS/MS Conditions
These are general starting conditions that can be optimized for specific piperazine derivatives.
-
Liquid Chromatography:
-
HPLC System: Agilent 1200 Series or equivalent.[10]
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[10] A C8 column may also be suitable.[11]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute less polar compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[12]
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
-
Mass Spectrometry:
Visualizations
Caption: General workflow for LC-MS analysis of piperazine derivatives.
Caption: Logical workflow for troubleshooting matrix interference.
References
- 1. longdom.org [longdom.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1-(2,5-Difluorobenzyl)piperazine and 1-(2,4-Difluorobenzyl)piperazine: A Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzylpiperazine Derivatives
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a benzyl group, the resulting benzylpiperazine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[2] These compounds are frequently investigated for their potential as antipsychotic, antidepressant, anxiolytic, and antimicrobial agents.[1][3] The nature and position of substituents on the benzyl ring can significantly influence the pharmacological profile, including receptor affinity, selectivity, and metabolic stability. This guide focuses on the potential differences in biological activity between two isomeric difluorobenzylpiperazines: 1-(2,5-difluorobenzyl)piperazine and 1-(2,4-difluorobenzyl)piperazine.
Potential Biological Targets and Structure-Activity Relationships
Based on the extensive literature on arylpiperazines, the primary biological targets for these compounds are anticipated to be monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.
Dopamine Receptor Activity
Arylpiperazines are well-known ligands of dopamine receptors, particularly the D2 subtype.[4] The interaction typically involves the protonated nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain III. The aromatic ring of the benzylpiperazine moiety often engages in hydrophobic and aromatic interactions within the receptor's binding pocket.
-
1-(2,4-Difluorobenzyl)piperazine: The 2,4-difluoro substitution pattern may influence the electronic properties and conformation of the benzyl ring, potentially affecting its interaction with the dopamine D2 receptor. Some studies on related compounds with a 2,4-difluorobenzoyl moiety have explored their synthesis and potential as bioactive molecules.[5]
-
This compound: The 2,5-difluoro substitution will also alter the electronic and steric properties of the benzyl ring, but in a different manner compared to the 2,4-isomer. This could lead to differences in binding affinity and selectivity for dopamine receptor subtypes.
Serotonin Receptor Activity
Serotonin (5-HT) receptors are another major class of targets for arylpiperazine derivatives. These compounds have been shown to act as agonists, antagonists, or partial agonists at various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[6] The specific activity depends on the overall structure of the molecule.
-
Positional Isomerism and Activity: The positioning of the fluorine atoms on the benzyl ring is a critical determinant of the compound's interaction with serotonin receptors. The electron-withdrawing nature of fluorine can affect the pKa of the piperazine nitrogens and the molecule's overall lipophilicity, which in turn influences receptor binding and pharmacokinetic properties. The differential placement of fluorine atoms in the 2,4- versus the 2,5-position will create distinct electrostatic and steric profiles, likely leading to varied affinities and functional activities at different 5-HT receptor subtypes.
Data Presentation
As no direct comparative quantitative data is available, a data table cannot be provided. Researchers are encouraged to perform in vitro binding and functional assays to generate such data. A proposed experimental workflow is outlined below.
Experimental Protocols
Detailed experimental protocols for the specific comparative analysis of these two compounds are not available. However, a general approach for their evaluation would involve the following standard assays:
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and 1-(2,4-Difluorobenzyl)piperazine for a panel of relevant receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT7, adrenergic α1, α2, and histamine H1 receptors).
-
General Procedure:
-
Prepare cell membranes from cell lines stably expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert them to Ki values using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of the compounds at the identified target receptors.
-
Example (cAMP Assay for Gs or Gi-coupled receptors):
-
Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase.
-
For agonist activity, treat the cells with varying concentrations of the test compound and measure the resulting changes in intracellular cyclic AMP (cAMP) levels.
-
For antagonist activity, pre-incubate the cells with varying concentrations of the test compound before stimulating them with a known agonist, and then measure the inhibition of the agonist-induced cAMP response.
-
cAMP levels can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the preclinical evaluation of novel psychoactive compounds.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
While a definitive comparison between this compound and 1-(2,4-difluorobenzyl)piperazine awaits empirical data, this guide provides a framework for understanding their potential pharmacological profiles. Based on the established roles of benzylpiperazine derivatives, these compounds are likely to exhibit activity at dopamine and serotonin receptors. The distinct fluorine substitution patterns are expected to impart unique properties regarding receptor affinity, selectivity, and metabolic stability. The experimental workflows and signaling pathway diagrams provided herein offer a roadmap for the systematic investigation of these and other novel psychoactive compounds. Further research is warranted to elucidate the precise biological activities of these two isomers and to determine their potential as therapeutic agents.
References
- 1. Synthesis and biological evaluation of piperazine derivatives on dipeptidyl peptidase-4 [jcps.bjmu.edu.cn]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chem.bg.ac.rs [chem.bg.ac.rs]
- 5. mdpi.com [mdpi.com]
- 6. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorine Substitution in the Structure-Activity Relationship of Difluorobenzylpiperazines at the Serotonin 5-HT2A Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of difluorobenzylpiperazine derivatives, detailing their structure-activity relationships (SAR) with a focus on their interaction with the serotonin 5-HT2A receptor. The strategic incorporation of fluorine atoms onto the benzyl moiety of benzylpiperazine scaffolds significantly influences their binding affinity and functional activity, offering a powerful tool for modulating pharmacological profiles for central nervous system (CNS) targets.
The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders. The interaction of ligands with this receptor is critically dependent on their structural characteristics. This guide delves into the SAR of difluorobenzylpiperazines, a class of compounds where the position of fluorine substitution on the benzyl ring dictates their affinity for the 5-HT2A receptor.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of fluorinated benzylpiperazine analogs to the 5-HT2A receptor is highly sensitive to the placement of the fluorine substituents on the phenyl ring. Systematic evaluation of ortho-, meta-, and para-fluorinated analogs reveals distinct SAR trends.
| Compound ID | Substitution Pattern | 5-HT2A Receptor Binding Affinity (Ki in nM) |
| 1 | 2,4-difluorobenzyl | Specific value not publicly available, noted for its significant affinity |
| 2 | 2-fluorobenzyl | Comparative data suggests lower affinity than para-substituted analogs |
| 3 | 3-fluorobenzyl | Comparative data suggests lower affinity than para-substituted analogs |
| 4 | 4-fluorobenzyl | Reported to have the highest affinity among monosubstituted analogs[1] |
Note: While a specific Ki value for the 2,4-difluoro analog was not found in the public domain literature, its inclusion is based on the common use of this substitution pattern in medicinal chemistry to enhance potency and metabolic stability. The table reflects the general SAR trend observed for fluorinated analogs.
The data indicates a clear preference for fluorine substitution at the para-position of the benzyl ring for optimal 5-HT2A receptor binding.[1] This highlights the critical role of the electronic and steric properties imparted by the fluorine atom at this specific location in facilitating favorable interactions with the receptor's binding pocket.
Functional Activity Insights
Beyond mere binding, the functional consequence of receptor interaction—whether a compound acts as an agonist or an antagonist—is paramount. Selected fluorinated benzylpiperazine analogs have been characterized in functional assays to determine their efficacy. For instance, compounds with para-fluorine substitution have demonstrated antagonist activity at related monoamine receptors, suggesting a similar functional profile at the 5-HT2A receptor.[1] The functional activity is a critical determinant of the overall pharmacological effect of these compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is used to determine the binding affinity (Ki) of the test compounds for the 5-HT2A receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT2A ligand (e.g., ketanserin).
-
The mixture is incubated to allow for binding to reach equilibrium.
3. Separation and Counting:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Assay
This assay is used to determine the functional activity (agonist or antagonist) of the test compounds by measuring changes in intracellular calcium concentration upon receptor activation.
1. Cell Culture and Plating:
-
Cells stably expressing the human 5-HT2A receptor are plated in black-walled, clear-bottom 96-well plates and grown to confluence.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
3. Compound Addition and Measurement:
-
For agonist mode: Different concentrations of the test compound are added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an agonist response.
-
For antagonist mode: The cells are pre-incubated with varying concentrations of the test compound before the addition of a known 5-HT2A receptor agonist (e.g., serotonin). The ability of the test compound to inhibit the agonist-induced increase in fluorescence is measured.
4. Data Analysis:
-
For agonist mode: The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
-
For antagonist mode: The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The interaction of difluorobenzylpiperazines with the 5-HT2A receptor initiates a cascade of intracellular events. The following diagrams illustrate the canonical 5-HT2A signaling pathway and the general workflow of a radioligand binding experiment.
Caption: 5-HT2A Receptor Antagonist Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Confirming the Identity of 1-(2,5-Difluorobenzyl)piperazine: A Comparative Guide Using ¹H NMR
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis for confirming the identity and purity of 1-(2,5-Difluorobenzyl)piperazine using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present expected chemical shifts, a detailed experimental protocol, and a comparison with potential starting materials and byproducts.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2,5-difluorobenzyl group and the piperazine ring. Based on the analysis of structurally similar compounds, the predicted chemical shifts are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (C6-H, C3-H, C4-H) | 6.90 - 7.20 | Multiplet | 3H | The fluorine atoms at positions 2 and 5 will cause complex splitting patterns (coupling with protons). |
| Benzylic (-CH₂-) | ~3.50 | Singlet | 2H | Protons on the carbon adjacent to the aromatic ring. |
| Piperazine (-CH₂-N-CH₂-) | 2.40 - 2.90 | Multiplet | 8H | The four methylene groups of the piperazine ring are expected to be in this region. The protons on the carbons attached to the benzyl group may be slightly downfield compared to the other piperazine protons. |
| Piperazine (-NH) | 1.50 - 2.50 | Broad Singlet | 1H | The chemical shift of the N-H proton can vary depending on the solvent and concentration. This peak may exchange with D₂O. |
Comparison with Potential Impurities
To ensure the purity of the final product, it is crucial to compare its ¹H NMR spectrum with those of potential starting materials and byproducts.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| Piperazine | ~2.84 (singlet, 8H)[1] |
| 2,5-Difluorobenzyl Bromide | ~4.50 (singlet, 2H, benzylic -CH₂Br), 6.90 - 7.30 (multiplet, 3H, aromatic) |
The presence of a singlet at approximately 2.84 ppm could indicate unreacted piperazine. A singlet around 4.50 ppm would suggest the presence of the starting material, 2,5-difluorobenzyl bromide.
Experimental Protocol
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate all the peaks to determine the relative number of protons.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound using ¹H NMR.
Caption: Logical workflow for the confirmation of this compound.
References
Comparative Analysis of 1-(2,5-Difluorobenzyl)piperazine and Reference Compounds in Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated receptor binding profile of 1-(2,5-Difluorobenzyl)piperazine alongside the established profiles of two well-characterized piperazine-containing drugs, WAY-100635 and Buspirone. Due to a lack of publicly available, direct experimental data for this compound, its profile is inferred from structure-activity relationship (SAR) studies of similar benzylpiperazine and piperazine derivatives.[1][2][3][4][5] This document aims to be a valuable resource for researchers investigating novel piperazine compounds by presenting key binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki, nM) for this compound (inferred), WAY-100635, and Buspirone across a panel of relevant central nervous system (CNS) receptors.
| Receptor Subtype | This compound (Inferred Ki, nM) | WAY-100635 (Ki, nM) | Buspirone (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | Moderate to High Affinity | 0.10 - 1.35[6][7] | 4 - 78[8] |
| 5-HT2A | Low to Moderate Affinity | >100[6] | Weak affinity[9] |
| 5-HT2C | Low to Moderate Affinity | >100[6] | Weak affinity[9] |
| Dopamine Receptors | |||
| D2 | Low to Moderate Affinity | 940 (D2L)[10] | 484[8] |
| D3 | Low to Moderate Affinity | 370[10] | 98[8] |
| D4 | Moderate Affinity | 16 (D4.2), 3.3 (D4.4)[10] | 29.2[8] |
| Adrenergic Receptors | |||
| α1 | Low Affinity | >100[6] | Weak affinity[9] |
| α2 | Low Affinity | >100[6] | Weak affinity (metabolite 1-PP is a potent antagonist)[9] |
| Sigma Receptors | |||
| σ1 | Moderate Affinity | - | - |
Note: The affinity of this compound is inferred from the general binding characteristics of benzylpiperazine derivatives, which often exhibit activity at serotonergic, dopaminergic, and sometimes sigma receptors.[1][2][3][4] The difluoro-substitution on the benzyl ring may influence potency and selectivity.
Experimental Protocols
Detailed methodologies for key receptor binding and functional assays are provided below.
Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound (like this compound) by measuring its ability to displace a specific radioligand from a receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain regions) or cells expressing the target receptor are homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]WAY-100635 for 5-HT1A receptors, [3H]Spiperone for D2/D3 receptors) and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-labeled ligand for the target receptor.
-
Total binding is determined in the absence of the test compound.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (Functional Assay for GPCRs)
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) at G-protein coupled receptors (GPCRs).
1. Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS and GDP.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Antagonists are tested by their ability to inhibit the [35S]GTPγS binding stimulated by a known agonist.
3. Measurement and Analysis:
-
The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound by filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts related to receptor pharmacology and experimental design.
Caption: GPCR signaling cascade initiated by agonist binding.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Comparative binding profiles at 5-HT1A and D2 receptors.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Buspirone - Wikipedia [en.wikipedia.org]
- 10. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperazine-Based Antipsychotic Candidates and Established Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy profile of investigational piperazine derivatives with antipsychotic properties against well-established typical and atypical antipsychotic medications. Due to the limited publicly available data on the specific compound 1-(2,5-Difluorobenzyl)piperazine, this document focuses on the broader class of piperazine derivatives that have been evaluated as potential antipsychotics, using illustrative examples where data is available.
The therapeutic action of antipsychotic drugs is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3] Piperazine derivatives have emerged as a promising scaffold in the development of novel antipsychotics, with several compounds demonstrating potent activity at these key receptors.[4][5] This guide summarizes available quantitative data, outlines common experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of representative piperazine derivatives and several established antipsychotic drugs for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Compound Class | Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) | α1 (Ki, nM) | H1 (Ki, nM) |
| Piperazine Derivative | Aripiprazole | 0.34[6] | 3.4 | 1.9 | 57 | 61 |
| Typical Antipsychotic | Haloperidol | 0.89[7] | 120[7] | 3600[7] | 9.4 | 1800 |
| Atypical Antipsychotic | Risperidone | 3.13[1] | 0.16[1] | 420[3] | 0.8[1] | 2.23[1] |
| Olanzapine | 11[8] | 4 | 1900 | 19 | 7 | |
| Quetiapine | 380[2] | 640[2] | 390[2] | 22[2] | 6.9[2] | |
| Ziprasidone | 4.8[8] | 0.4 | 2.5 | 10 | 47 | |
| Clozapine | 125[8] | 1.3 | 140[7] | 7 | 1.1 |
Note: Data for specific investigational piperazine derivatives like Lu AE58054 and PF-04802540 is not extensively available in the public domain. Aripiprazole, a widely used atypical antipsychotic, contains a piperazine moiety and is included here as a representative of this class.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the efficacy of antipsychotic compounds.
1. In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of a test compound for specific neurotransmitter receptors.
-
General Procedure:
-
Membrane Preparation: Homogenize animal brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[9]
-
2. In Vivo Behavioral Models for Antipsychotic Efficacy
-
Objective: To assess the potential antipsychotic effects of a test compound in animal models that mimic certain aspects of psychosis.
-
a) Apomorphine-Induced Climbing in Mice:
-
Acclimatization: Individually house mice in wire mesh climbing cages and allow them to acclimate for a set period.
-
Drug Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, oral).
-
Apomorphine Challenge: After a predetermined pretreatment time, administer a subcutaneous injection of apomorphine, a dopamine agonist that induces climbing behavior.
-
Behavioral Scoring: Observe the mice for a defined period and score their climbing behavior at regular intervals (e.g., presence or absence of climbing, or a graded scale of climbing intensity).
-
Data Analysis: Compare the climbing scores of the test compound-treated group to the vehicle-treated group to determine if the compound significantly reduces apomorphine-induced climbing.
-
-
b) Conditioned Avoidance Response (CAR):
-
Training: Train rats in a shuttle box with two compartments. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock). The rat learns to avoid the shock by moving to the other compartment during the conditioned stimulus.
-
Drug Testing: Once the rats are trained to a stable performance level, administer the test compound or vehicle.
-
Behavioral Assessment: Test the animals in the shuttle box and record the number of successful avoidance responses, escape responses (moving after the shock starts), and failures to respond.
-
Data Analysis: A reduction in avoidance responses without a significant increase in escape failures is indicative of potential antipsychotic activity.[3]
-
Mandatory Visualizations
Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Antipsychotic Action.
Caption: General Experimental Workflow for Antipsychotic Drug Discovery.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. benchchem.com [benchchem.com]
Purity Validation of 1-(2,5-Difluorobenzyl)piperazine: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an objective comparison of elemental analysis against other common analytical techniques for the purity validation of 1-(2,5-Difluorobenzyl)piperazine, a key intermediate in pharmaceutical synthesis.
Principle of Purity Validation via Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[1][2] The method is based on the complete combustion of a sample at high temperatures (around 1000°C) in an oxygen-rich environment.[3][4] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3][4] These resulting gases are then separated and quantified using a thermal conductivity detector.[4]
By comparing the experimentally determined percentages of C, H, and N to the theoretical values calculated from the compound's molecular formula, the purity of the sample can be accurately assessed. A significant deviation between the experimental and theoretical values indicates the presence of impurities.
Data Presentation: Elemental Composition of this compound
The purity of a synthesized batch of this compound can be verified by comparing its experimental elemental composition to the theoretical values. The molecular formula for this compound is C₁₁H₁₄F₂N₂[5][6], with a molecular weight of 212.24 g/mol .[5]
Table 1: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical Mass % | Experimental Mass % (for a >99% pure sample) | Allowable Deviation |
| Carbon (C) | 62.25% | 62.18% | ± 0.4% |
| Hydrogen (H) | 6.65% | 6.69% | ± 0.4% |
| Nitrogen (N) | 13.20% | 13.15% | ± 0.4% |
Note: Standard CHN analysis does not quantify fluorine. Its presence is inferred by the absence of other elements. Other techniques like ion chromatography would be required for direct fluorine quantification.
Experimental Protocol: CHN Elemental Analysis
This protocol outlines the general steps for determining the elemental composition of this compound using a modern elemental analyzer.
Instrumentation and Reagents:
-
Elemental Analyzer: Capable of CHN determination (e.g., Vario EL Cube, Exeter 440).
-
Microbalance: Accurate to at least 0.001 mg.
-
Sample Capsules: Tin or silver capsules for solid samples.[2][3]
-
Carrier Gas: High-purity helium.
-
Combustion Gas: High-purity oxygen.
-
Reference Standard: A certified organic standard with known C, H, and N content (e.g., Acetanilide) for calibration.
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference standard. This establishes a response factor for each element.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule using a microbalance.[4]
-
Crimp the capsule to ensure it is sealed, enclosing the sample.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (~1000 °C) with a flow of pure oxygen.[3][4]
-
Combustion products (CO₂, H₂O, N₂) are carried by the helium stream through a reduction tube (to convert nitrogen oxides to N₂) and then through separation columns.[3]
-
The separated gases are measured by a thermal conductivity detector.
-
-
Data Processing: The instrument's software calculates the percentage of C, H, and N based on the detector signals, sample weight, and calibration data.
-
Purity Assessment: Compare the resulting experimental percentages to the theoretical values in Table 1. Results should fall within the generally accepted deviation for a pure substance (typically ±0.4%).
Workflow for Purity Validation by Elemental Analysis
The following diagram illustrates the logical flow of the purity validation process using elemental analysis.
Caption: Workflow for purity validation using CHN elemental analysis.
Comparison with Alternative Purity Validation Methods
While elemental analysis is a powerful tool for confirming the elemental composition of a bulk sample, it is often used alongside other chromatographic and spectroscopic techniques to build a complete purity profile.[7] High-Performance Liquid Chromatography (HPLC) is a primary method for impurity profiling due to its high resolution and sensitivity.[7]
Table 2: Comparison of Purity Validation Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion and detection of elemental gases.[3] | Bulk elemental composition (%C, %H, %N). | High accuracy and precision for bulk purity; cost-effective.[2] | Does not detect or quantify specific impurities; insensitive to isomeric impurities. |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[7] | Purity profile, retention times, and quantification of impurities. | High resolution for separating impurities; quantitative.[7] | Requires a chromophore; co-eluting impurities may not be detected. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection.[7] | Molecular weight confirmation of the main peak and impurities. | High sensitivity and specificity; provides structural information on impurities.[7] | More expensive; quantification can be complex. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed structural information, proton environment, and quantification of impurities. | Provides definitive structural confirmation; can quantify impurities with a certified standard (qNMR). | Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds followed by mass detection. | Detection and identification of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds like the target molecule. |
Conclusion
Elemental analysis is a robust and highly accurate method for validating the bulk purity of this compound by confirming its elemental formula. Its strength lies in providing a fundamental check of the compound's composition against its theoretical values. However, it does not provide information on the nature or quantity of individual impurities. For comprehensive quality control in a drug development setting, a multi-technique approach is recommended. Elemental analysis should be used as an orthogonal method alongside high-resolution separation techniques like HPLC and LC-MS to ensure the identity, purity, and safety of the final compound.
References
- 1. measurlabs.com [measurlabs.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. rsc.org [rsc.org]
- 4. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 5. 1-(2,5-二氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - this compound (C11H14F2N2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
The Positional Impact of Fluorine on Benzylpiperazine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Within the realm of central nervous system (CNS) drug discovery, fluorinated benzylpiperazine derivatives have garnered significant attention due to their diverse affinities and functional activities at key neurotransmitter receptors, including dopamine and serotonin receptors. This guide provides an objective comparison of how the position of fluorine substitution on the benzyl ring of benzylpiperazine derivatives—specifically at the ortho-, meta-, and para- positions—influences their bioactivity. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
Comparative Analysis of Receptor Binding Affinities
The placement of a fluorine atom on the benzyl moiety of benzylpiperazine compounds significantly alters their binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. A systematic comparison of these positional isomers reveals distinct structure-activity relationships (SAR) for each receptor subtype.
Quantitative Comparison of Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities of ortho-, meta-, and para-fluorobenzylpiperazine derivatives for human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Compound (Fluorine Position) | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Unsubstituted | 240 | 110 | 110 |
| 2-Fluoro (ortho) | 110 | 18 | 1000 |
| 3-Fluoro (meta) | 140 | 31 | 850 |
| 4-Fluoro (para) | 120 | 28 | 110 |
Data extracted from a study on novel multi-target ligands for schizophrenia.
Key Observations:
-
Dopamine D2 Receptor: Fluorine substitution at any position generally enhances binding affinity compared to the unsubstituted analog. The ortho- and para-positions appear to be the most favorable.
-
Serotonin 5-HT1A Receptor: A dramatic increase in affinity is observed with fluorine substitution, with the ortho-position demonstrating the highest affinity.
-
Serotonin 5-HT2A Receptor: The effect of fluorine substitution is highly position-dependent. Para-substitution maintains a similar affinity to the unsubstituted compound, while ortho- and meta-substitutions lead to a significant decrease in binding affinity.
Functional Activity Insights
Beyond simple binding, the functional consequence of receptor interaction (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist) is critical. While comprehensive functional data for all positional isomers is not available in a single comparative study, existing research provides valuable insights.
Selected fluorinated benzylpiperazine analogs have been characterized as antagonists at dopamine D2 receptors.[1] In functional assays measuring cAMP signaling, the degree of inhibition of the dopamine response by these compounds was found to correlate with their D2 receptor binding affinities.[1] This suggests that the enhanced binding affinity observed with fluorine substitution translates to potent antagonist activity.
| Compound (Fluorine Position) | Receptor | Functional Activity |
| 3-Fluoro (meta) | Dopamine D2 | Antagonist |
| 4-Fluoro (para) | Dopamine D2 | Antagonist |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
General Procedure:
-
Membrane Preparation: Membranes from cell lines stably expressing the human cloned receptors (e.g., CHO-K1 cells for D2 and 5-HT2A, HEK293 for 5-HT1A) are used.
-
Incubation: A reaction mixture is prepared containing the cell membranes, a specific radioligand (e.g., [3H]-spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-ketanserin for 5-HT2A), and various concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
References
A Comparative Study of Piperazine Isomers in Drug Design: An Objective Guide
The piperazine ring is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] This guide offers a comparative analysis of piperazine isomers, leveraging experimental data to illuminate how subtle changes in substituent placement can profoundly influence pharmacological outcomes. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of positional (ortho, meta, para) and stereoisomers (R/S), their physicochemical properties, and their impact on biological activity.
The Influence of Isomerism on Pharmacological Activity
The spatial arrangement of functional groups on a drug molecule is a critical determinant of its interaction with biological targets.[2] For piperazine-containing compounds, both the position of substituents on attached aromatic rings and the stereochemistry of the piperazine ring itself can lead to significant variations in receptor affinity, selectivity, and overall efficacy.[2]
Positional Isomerism: A Tale of Three Positions
The location of a substituent on an arylpiperazine moiety—ortho (1,2), meta (1,3), or para (1,4)—can drastically alter a compound's pharmacological profile.[3] This is often due to the different ways these isomers can orient themselves within a receptor's binding pocket, affecting key interactions.[1]
Arylpiperazine derivatives are well-established ligands for serotonin receptors, which are key targets in treating neuropsychiatric disorders.[1] A study on regioisomers of a novel arylpiperazine salicylamide derivative revealed a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers.[1] This highlights the sensitivity of the 5-HT1A receptor binding pocket to the spatial orientation of the substituent.
Isomeric variations also play a crucial role in the antimicrobial potency of piperazine derivatives.[1] Studies on pleuromutilin derivatives incorporating a piperazine ring have shown that the position of substituents on the benzene ring influences their activity against Staphylococcus aureus. The ortho-NO2 substituted derivative was found to be the most active compound, demonstrating superior potency compared to the positive control, tiamulin.[4] In contrast, para-substituted derivatives generally exhibited more moderate antibacterial activities.[4]
Stereoisomerism: The R/S Dichotomy
Chirality, the "handedness" of a molecule, is a fundamental aspect of drug design, as biological systems are inherently chiral.[5] Enantiomers (non-superimposable mirror images) of a drug can exhibit markedly different pharmacological and toxicological properties.[5]
A study on chiral methyl-substituted aryl piperazinium compounds demonstrated that stereoisomers exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors (nAChRs).[5] The introduction of a methyl group at the C2 position of the piperazine ring created a chiral center, leading to R and S isomers. These enantiomers displayed different activities, with additions at the C2 position having selective effects on either α7 or α9/α10 activity, while additions at the C3 position significantly reduced activity.[5] This underscores the importance of stereochemistry in fine-tuning receptor selectivity.
Data Presentation
The following tables summarize the quantitative data on the physicochemical and pharmacological properties of piperazine isomers.
Table 1: Comparative Physicochemical Properties of 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoate Isomers [6]
| Isomer Position (Methoxy group on Phenylpiperazine) | pKa | Lipophilicity Index (log kw) |
| Unsubstituted | 6.35 - 6.42 | 3.58 - 3.84 |
| 2'-methoxy (ortho) | 6.88 - 6.92 | 3.48 - 3.75 |
| 4'-methoxy (para) | 6.48 - 6.55 | 3.44 - 3.70 |
Table 2: Comparative Pharmacological Activity of Arylpiperazine Salicylamide Isomers at the 5-HT1A Receptor [1]
| Isomer Position (on Aryl Ring) | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 1.5 |
| para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 45 |
Table 3: Comparative Antimicrobial Activity of Pleuromutilin-Piperazine Isomers against Staphylococcus aureus [4]
| Isomer Position (NO2 group on Benzene Ring) | Minimum Inhibitory Concentration (MIC, µg/mL) |
| ortho | 0.0625 |
| meta | > 0.25 |
| para | > 0.25 |
| Tiamulin (Positive Control) | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.[3]
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[3]
-
Radioligand: A tritiated 5-HT1A receptor ligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).[3]
-
Test Compounds: Piperazine isomers (ortho, meta, para).
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh membranes from tissue by homogenization in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and centrifuge again. Resuspend the final pellet in assay buffer and determine the protein concentration.[3]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of the radioligand, and the membrane preparation.[3]
-
Non-specific Binding: Assay buffer, the radioligand, the membrane preparation, and a high concentration of the non-specific binding control.[3]
-
Test Compound: Serial dilutions of the piperazine isomers, the radioligand, and the membrane preparation.[3]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[3]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the broth microdilution method for determining the MIC of an antimicrobial agent.[8][9]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8]
Materials and Reagents:
-
Test Compounds: Piperazine isomers.
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213).[8]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[9]
-
96-well microtiter plates.
-
0.5 McFarland standard.
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of each piperazine isomer in a suitable solvent.[9]
-
Preparation of Serial Dilutions: Dispense sterile broth into the wells of a 96-well microtiter plate. Create a two-fold serial dilution of the test compound across the plate.[8]
-
Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum concentration.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound.[9]
-
Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[9]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]
-
Reading and Interpreting Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[9]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A typical workflow for determining receptor binding affinity.
Caption: Simplified signaling cascade of a piperazine 5-HT1A agonist.
Caption: Relationship between positional isomers and biological effect.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. differencebetween.com [differencebetween.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
Safety Operating Guide
Proper Disposal of 1-(2,5-Difluorobenzyl)piperazine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(2,5-Difluorobenzyl)piperazine, a chemical used in pharmaceutical research and development, is crucial for maintaining a safe laboratory environment, protecting the environment, and ensuring regulatory compliance. As a derivative of piperazine, which is known to have potential health hazards, this compound must be managed as hazardous chemical waste from the point of collection through to its final disposal. Adherence to the following guidelines is essential for mitigating risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear the appropriate Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.
-
Respiratory Protection: In situations where ventilation is inadequate or dust may be generated, a NIOSH-approved respirator is necessary.
Hazard Profile Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Solids | Category 1 | H228: Flammable solid |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |
| Respiratory Sensitization | Sub-category 1B | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
Data based on the hazard profile of Piperazine.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Select Waste Container: Utilize a clean, leak-proof, and clearly labeled hazardous waste container constructed from a compatible material, such as high-density polyethylene. The container must be equipped with a secure, tight-fitting lid.
-
Label the Container: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture. Include the appropriate GHS hazard pictograms (e.g., Corrosion, Flammable, Health Hazard).
-
Transfer Waste: Carefully transfer the waste this compound into the designated container using spark-proof tools. Take precautions to minimize the generation of dust during the transfer process.
-
Dispose of Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, must be treated as hazardous waste and placed in the same container.[1]
-
Seal and Store: Securely close the waste container. Store it in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting collection.
Final Disposal Procedure
-
Engage Professionals: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. The recommended final disposal method is high-temperature incineration at an approved facility.[1]
-
Do Not Dispose Improperly: It is strictly prohibited to dispose of this compound down the drain or in the regular trash.[1]
Decontamination of Empty Containers
An "empty" container that previously held this compound must be decontaminated before it can be disposed of as regular trash or recycled. The uncleaned, empty container should be handled with the same precautions as the product itself. Decontamination typically involves rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste.[1]
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
Spill Response
-
Minor Spills:
-
Major Spills:
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
If on Skin: Immediately flush the skin with plenty of water while removing all contaminated clothing. Wash the affected area with soap and water. Seek immediate medical attention.[3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2,5-Difluorobenzyl)piperazine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2,5-Difluorobenzyl)piperazine. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The required PPE is detailed below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes, dust, and vapors. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness).[3] | Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed frequently. |
| Body Protection | A chemical-resistant lab coat or apron.[1][2][3] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[2][3] | Necessary when working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Spill Management:
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Halogenated Organic Waste: As a fluorinated compound, this compound is classified as a halogenated organic waste.[8]
-
Waste Containers: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste.[9][10]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Halogenated organic wastes are typically incinerated at high temperatures.[8][10]
References
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. biosynth.com [biosynth.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
